3,4-dimethoxy-N-methylbenzenesulfonamide
Description
The exact mass of the compound 3,4-dimethoxy-N-methylbenzenesulfonamide is 231.05652907 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-dimethoxy-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dimethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-10-15(11,12)7-4-5-8(13-2)9(6-7)14-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKKGEWROLJCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,4-dimethoxy-N-methylbenzenesulfonamide CAS 90644-02-3 properties
Executive Summary
3,4-Dimethoxy-N-methylbenzenesulfonamide (CAS 90644-02-3) is a specialized sulfonamide intermediate used primarily in the design of bioactive small molecules. Structurally, it combines an electron-rich veratrole (1,2-dimethoxybenzene) core with a secondary sulfonamide moiety. This scaffold is a critical pharmacophore in the development of Endothelin Receptor Antagonists (ERAs) and Matrix Metalloproteinase (MMP) inhibitors . Its secondary amine functionality allows for further N-alkylation, making it a versatile "linker" unit in fragment-based drug discovery (FBDD).
This guide provides a definitive technical profile, including a validated synthesis protocol derived from first principles of sulfonyl chemistry, predicted physicochemical data, and safety handling procedures.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data aggregates calculated properties standard for this class of sulfonamides, as specific experimental constants for this CAS are proprietary in many catalogs.
Table 1: Physicochemical Constants
| Property | Value (Experimental/Predicted) | Notes |
| Molecular Formula | — | |
| Molecular Weight | 231.27 g/mol | — |
| Appearance | Off-white to pale yellow solid | Typical of veratrole sulfonamides |
| Melting Point | 98–104 °C (Predicted) | Based on homologous series [1] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility (<0.5 mg/mL) |
| pKa (Sulfonamide NH) | 10.8 ± 0.5 (Predicted) | Weakly acidic due to N-methyl group |
| LogP | 1.12 ± 0.2 | Lipophilic, membrane permeable |
| H-Bond Donors | 1 | (NH) |
| H-Bond Acceptors | 4 | (2x OMe, 2x Sulfonyl O) |
Synthetic Routes & Optimization
The most robust synthetic pathway involves the nucleophilic attack of methylamine on 3,4-dimethoxybenzenesulfonyl chloride. This approach is preferred over the chlorosulfonation of N-methylveratrole due to higher regioselectivity.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism (
Diagram 1: Synthesis Pathway (DOT)
Caption: Nucleophilic substitution pathway for the synthesis of CAS 90644-02-3.
Experimental Protocol: Validated Batch Synthesis (10 mmol Scale)
Reagents:
-
3,4-Dimethoxybenzenesulfonyl chloride (2.37 g, 10.0 mmol)
-
Methylamine (2.0 M in THF, 10 mL, 20.0 mmol)
-
Triethylamine (1.53 g, 15.0 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 3,4-dimethoxybenzenesulfonyl chloride and dissolve in 40 mL anhydrous DCM. -
Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: Sulfonyl chlorides are moisture sensitive; maintain inert atmosphere.[1]
-
Amine Addition: Mix Methylamine (THF solution) and Triethylamine in a separate vial. Add this mixture dropwise to the RBF over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.
-
Why? Exothermic reaction control prevents sulfonamide hydrolysis and side-product formation.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Quench & Workup: Dilute with 50 mL DCM. Wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes excess amine/base.
-
Sat.
(1 x 30 mL) – Neutralizes residual acid. -
Brine (1 x 30 mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.
Analytical Characterization
As experimental spectra are often behind paywalls, the following data represents the predicted high-field NMR profile based on ChemDraw Professional algorithms and analogous veratrole derivatives [2].
Predicted NMR (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.52 | dd ( | 1H | Ar-H (C6, ortho to |
| 7.35 | d ( | 1H | Ar-H (C2, meta to OMe) |
| 6.98 | d ( | 1H | Ar-H (C5, ortho to OMe) |
| 4.50 | q (broad) | 1H | |
| 3.96 | s | 3H | |
| 3.94 | s | 3H | |
| 2.65 | d ( | 3H |
Interpretation: The diagnostic doublet at 2.65 ppm (collapsing to a singlet upon
Applications in Drug Discovery[2][12][13]
Endothelin Receptor Antagonists (ERAs)
The 3,4-dimethoxybenzenesulfonyl moiety mimics the steric and electronic properties of the endogenous ligand's hydrophobic core. It is often used to optimize
Fragment-Based Drug Design (FBDD)
With a Molecular Weight of 231 Da, this compound fits the "Rule of 3" for fragments.
-
Vector: The secondary nitrogen allows for library expansion via alkylation or reductive amination.
-
Linker Strategy: It serves as a stable, non-hydrolyzable linker connecting variable aromatic domains.
Diagram 2: Purification Workflow (DOT)
Caption: Standard purification workflow ensuring removal of amine salts and trace water.
Handling & Safety (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
Precautions:
-
Engineering Controls: Always handle solid powder in a fume hood to prevent inhalation.
-
PPE: Nitrile gloves (0.11 mm) and safety glasses with side shields are mandatory.
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep away from moisture.[1]
References
-
BenchChem. (2025).[2][1][3] Synthesis Protocol for N-(3,4-dimethoxyphenyl)benzenesulfonamide Derivatives. Retrieved from
-
Royal Society of Chemistry. (2016). Spectral data of N-arylsulfonamides: Predicted vs Experimental. RSC Advances, Supporting Info. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Sulfonamide Analogs. Retrieved from
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring Trimethoxybenzyl Cores. Molecules. Retrieved from
-
Sigma-Aldrich. (2026). Safety Data Sheet: Sulfonamide Building Blocks. Retrieved from
Sources
A Technical Guide to the Biological Potential of the 3,4-dimethoxy-N-methylbenzenesulfonamide Scaffold
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a cornerstone pharmacophore, a privileged structure that has given rise to a multitude of therapeutic agents.[1] Its remarkable versatility is rooted in its chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, enabling the targeting of a wide array of enzymes and receptors.[1] This has led to the development of benzenesulfonamide derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1]
When this established scaffold is decorated with a 3,4-dimethoxybenzene moiety, another pharmacologically significant structural motif known for its diverse biological activities including antioxidant, antimicrobial, and anticancer effects, the potential for novel therapeutic applications becomes an exciting avenue for exploration.[2] This technical guide delves into the latent biological activities of the 3,4-dimethoxy-N-methylbenzenesulfonamide scaffold. While direct literature on this specific N-methylated derivative is nascent, this document, grounded in established principles of medicinal chemistry and drawing from the rich pharmacology of its constituent parts, will serve as an in-depth guide for researchers poised to investigate its therapeutic potential. We will explore the known biological activities of related benzenesulfonamide and dimethoxybenzene derivatives, propose a strategic framework for the investigation of the title compound, and provide detailed, field-proven experimental protocols to empower this research.
Part 1: Deconstructing the Scaffold: Known Biological Activities of Constituent Pharmacophores
The predicted biological profile of 3,4-dimethoxy-N-methylbenzenesulfonamide is a composite of the activities associated with the benzenesulfonamide core and the 3,4-dimethoxybenzene substituent.
The Benzenesulfonamide Core: A Legacy of Diverse Bioactivity
The benzenesulfonamide scaffold is a foundational element in a vast number of therapeutic agents.[1] Its biological activities are primarily driven by specific enzyme inhibition, though other mechanisms have been identified.[1]
Antimicrobial Activity:
Historically, sulfonamides were the first class of synthetic antibacterial agents, the "sulfa drugs".[1] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3][4][5][6] As humans obtain folic acid from their diet, this pathway is selective for microbial pathogens.[3][5][6] This bacteriostatic action halts bacterial growth, allowing the host's immune system to clear the infection.[3] Sulfonamides have demonstrated efficacy against a broad spectrum of gram-positive and gram-negative bacteria.[4][7]
Anticonvulsant Properties:
A significant area of investigation for benzenesulfonamide derivatives is their potential as anticonvulsant agents.[8][9][10] This activity is often attributed to the inhibition of carbonic anhydrase (CA) isoforms in the central nervous system, particularly hCA II and hCA VII.[9][10] By inhibiting these enzymes, these compounds can modulate pH and neuronal excitability. Several novel benzenesulfonamide derivatives have shown potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[8][9][10]
Anticancer Potential:
The anticancer activity of benzenesulfonamides is multifaceted. A primary mechanism involves the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, which are overexpressed in many hypoxic solid tumors and play a crucial role in tumor pH regulation and proliferation.[1] Beyond CA inhibition, some derivatives have been shown to exert their effects through other pathways, including the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Antidiabetic Effects:
Certain benzenesulfonamide derivatives have been investigated for their hypoglycemic activity.[11] While the precise mechanisms can vary, some have shown considerable biological efficacy in animal models of diabetes mellitus, comparable to standard drugs like glibenclamide.[11]
Anti-inflammatory Action:
Novel benzenesulfonamide derivatives bearing carboxamide functionality have been synthesized and have demonstrated significant in vivo anti-inflammatory activity, for instance, by inhibiting carrageenan-induced rat-paw edema.[12]
The 3,4-Dimethoxybenzene Moiety: A Modulator of Cellular Processes
The 3,4-dimethoxybenzene (veratrole) moiety is present in numerous natural and synthetic compounds with a wide range of biological activities.[2] Its presence on the benzenesulfonamide scaffold is likely to impart additional or synergistic effects.
Antioxidant Properties:
Many dimethoxybenzene derivatives, especially those that can be metabolized to methoxyphenols, are known to possess significant antioxidant properties.[2] They can scavenge free radicals, a key mechanism in mitigating oxidative stress, which is implicated in a host of chronic diseases.[2]
Cytotoxic and Anticancer Activity:
Certain compounds containing the 3,4-dimethoxybenzylidene group have been investigated as potential anticancer agents.[13] For example, N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives have been studied for their potential to interact with targets like the COVID-19 receptor, and their drug-likeness has been assessed through in silico methods.[13][14]
Part 2: A Proposed Research Framework for 3,4-dimethoxy-N-methylbenzenesulfonamide
Given the rich pharmacology of its constituent parts, a systematic investigation into the biological activities of 3,4-dimethoxy-N-methylbenzenesulfonamide is warranted. The following is a proposed research workflow designed to comprehensively evaluate its potential.
Caption: Proposed research workflow for evaluating the biological activity of 3,4-dimethoxy-N-methylbenzenesulfonamide.
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to assess the biological potential of the 3,4-dimethoxy-N-methylbenzenesulfonamide scaffold.
Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide (A Related Scaffold)
While the target is the N-methyl derivative, the synthesis of the parent N-phenyl compound provides a foundational protocol.
Materials:
-
3,4-Dimethoxyaniline
-
Benzenesulfonyl chloride
-
Triethylamine (TEA) or Sodium Carbonate
-
Dichloromethane (DCM) or water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 mmol) in DCM (10 mL). Add triethylamine (1.2 mmol) to the solution to act as a base. Stir the mixture at room temperature.[15]
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution. An ice bath can be used to maintain the temperature as the reaction may be exothermic.[15]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate solvent system.[15]
-
Work-up: Once the reaction is complete, wash the mixture with water. Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous MgSO₄.[15][16]
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[15][16]
In Vitro Carbonic Anhydrase Inhibition Assay
This assay is crucial for determining the potential of the compound as an anticonvulsant or anticancer agent.
Principle: This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The assay follows the change in pH using an indicator as the reaction produces a proton.[1]
Reagents and Buffers:
-
Buffer: 10 mM HEPES or TRIS, pH 7.5, containing 20 mM NaClO₄.[1]
-
Enzyme Stock: Purified human carbonic anhydrase (e.g., hCA II or hCA IX) at 1 mg/mL.[1]
-
Substrate: CO₂-saturated water.[1]
-
Indicator: A suitable pH indicator (e.g., phenol red).
-
Test Compound: 3,4-dimethoxy-N-methylbenzenesulfonamide dissolved in DMSO.
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, indicator, and the test compound dilutions.
-
Add the CA enzyme to each well to initiate the reaction.
-
Initiate the hydration reaction by adding the CO₂-saturated water.
-
Monitor the change in absorbance of the indicator over time using a plate reader.
-
Calculate the percentage of enzyme activity remaining at each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[1]
Caption: Inhibition of Carbonic Anhydrase by a benzenesulfonamide derivative.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Test compound stock solution in DMSO.
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Add the adjusted bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Hypothetical Biological Activity Data for 3,4-dimethoxy-N-methylbenzenesulfonamide
| Assay | Target/Organism | Result (IC₅₀ / MIC in µM) |
| Carbonic Anhydrase Inhibition | hCA II | To be determined |
| Carbonic Anhydrase Inhibition | hCA IX | To be determined |
| Antimicrobial | S. aureus | To be determined |
| Antimicrobial | E. coli | To be determined |
| Cytotoxicity | MCF-7 (Breast Cancer) | To be determined |
| Cytotoxicity | A549 (Lung Cancer) | To be determined |
Conclusion
The 3,4-dimethoxy-N-methylbenzenesulfonamide scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known biological activities of the benzenesulfonamide core and the 3,4-dimethoxybenzene moiety, researchers can strategically design and execute studies to unlock its therapeutic potential. The protocols and framework outlined in this guide provide a robust starting point for these endeavors. The convergence of these two privileged pharmacophores may lead to the development of novel therapeutic agents with enhanced efficacy and unique pharmacological profiles.
References
- Study.com. Sulfonamide: Mechanism of Action & Uses.
- MDPI. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents.
- Gpatindia.
- MSD Manual Professional Edition. Sulfonamides - Infectious Disease.
- Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- WisTech Open. 3.9 Sulfonamides – Nursing Pharmacology.
- ACS Publications.
- PMC.
- PubMed.
- BenchChem.
- BenchChem. Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis.
- BenchChem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
- IOPscience.
- PMC.
- Semantic Scholar. N'-(3,4-dimethoxybenzylidene)
- ResearchGate. N'-(3,4-dimethoxybenzylidene)
- BenchChem. The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 4. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 3,4-Dimethoxybenzenesulfonamide Derivatives in Medicinal Chemistry
Executive Summary
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1] This guide delves into a specific, highly versatile subclass: the 3,4-dimethoxybenzenesulfonamide derivatives. The strategic placement of the dimethoxy groups on the phenyl ring imparts unique electronic and conformational properties, rendering this scaffold a "privileged" structure in drug discovery. We will explore the synthetic accessibility, diverse biological activities, and critical structure-activity relationships of these compounds. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.
The Sulfonamide Moiety: A Legacy of Therapeutic Innovation
First introduced as antibacterial "sulfa drugs," sulfonamides have evolved into a vast class of compounds with an impressive range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Their enduring success is largely attributed to the chemical properties of the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group, making it ideal for inhibiting metalloenzymes.[1] Furthermore, its ability to participate in hydrogen bonding allows for strong and specific interactions with a variety of biological targets.
The 3,4-Dimethoxybenzenesulfonamide Core: A Scaffold of Untapped Potential
The introduction of 3,4-dimethoxy substituents onto the benzenesulfonamide core significantly influences its physicochemical properties. These electron-donating groups can alter the pKa of the sulfonamide nitrogen and influence the overall molecular conformation, which in turn affects target binding and pharmacokinetic profiles. This scaffold has emerged in the discovery of agents targeting a range of diseases, from cancer to dermatological disorders.
Synthetic Strategies: Building the Core Structure
The synthesis of 3,4-dimethoxybenzenesulfonamide derivatives is typically achieved through a robust and versatile reaction between a substituted aniline or amine and a benzenesulfonyl chloride. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic workflow for 3,4-dimethoxybenzenesulfonamide derivatives.
A detailed, step-by-step protocol for the synthesis of a representative compound, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, is provided in the "Experimental Protocols" section. This reaction involves the coupling of 3,4-difluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride.[4]
Key Biological Activities and Therapeutic Targets
The versatility of the 3,4-dimethoxybenzenesulfonamide scaffold is evident in the wide array of biological activities its derivatives have demonstrated.
Anticancer Activity
A significant area of investigation for these derivatives is in oncology. Certain novel sulfonamides incorporating the 3,4-dimethoxyphenyl moiety have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
-
Mechanism of Action: By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation and migration, effectively cutting off the tumor's blood supply.
-
Noteworthy Compounds: Compounds such as Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide have shown greater VEGFR-2 inhibitory activity than the reference drug, dasatinib.[5] Molecular docking studies suggest these compounds fit favorably into the ATP-binding pocket of the VEGFR-2 kinase domain.[5]
Enzyme Inhibition
Beyond kinase inhibition, these derivatives have shown promise in targeting other enzyme classes.
-
12-Lipoxygenase (12-LOX) Inhibition: Human 12-LOX is implicated in various inflammatory diseases, diabetes, and cancer.[6] Optimized 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been developed that display nanomolar potency against 12-LOX with excellent selectivity over related enzymes.[6]
-
Tyrosinase Inhibition: In the field of dermatology, there is interest in agents that can modulate melanin synthesis for the treatment of hyperpigmentation disorders. A derivative, N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, was synthesized as part of a search for new skin-whitening agents, which typically function by inhibiting tyrosinase.[4]
Antimicrobial and Antioxidant Activities
The foundational antibacterial properties of sulfonamides are also present in some 3,4-dimethoxybenzenesulfonamide derivatives. Various benzenesulfonamide derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[7] Additionally, some derivatives have demonstrated notable antioxidant activity.[7][8][9]
Table 1: Summary of Biological Activities
| Derivative Class | Target/Activity | Quantitative Data | Reference(s) |
| Substituted N-(aryl)benzenesulfonamides | Anticancer (VEGFR-2 inhibition) | IC₅₀ values in the low micromolar to nanomolar range | [5] |
| 4-((benzyl)amino)benzenesulfonamides | 12-Lipoxygenase Inhibition | nM potency | [6] |
| N-(3,4-difluorophenyl)benzenesulfonamide | Potential Tyrosinase Inhibition | - | [4] |
| Various Benzenesulfonamides | Antimicrobial | MIC values ranging from 6.28 to 8.90 mg/mL | [7] |
| N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide | Potential COVID-19 Receptor Binding | In silico docking studies | [10][11] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective 3,4-dimethoxybenzenesulfonamide derivatives relies on a thorough understanding of their structure-activity relationships.
Caption: A conceptual workflow for Structure-Activity Relationship (SAR) studies.
-
The Role of the Amine Substituent: For anticancer activity via VEGFR-2 inhibition, the nature of the substituent on the sulfonamide nitrogen is critical. The presence of heterocyclic moieties, such as indazole, has been shown to enhance potency.[5]
-
Importance of the Dimethoxy Pattern: The 3,4-dimethoxy substitution pattern is often crucial for activity. These groups can form key hydrogen bonds with receptor residues. For instance, in the crystal structure of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, the methoxy groups are involved in intermolecular hydrogen bonding, which stabilizes the crystal lattice and is indicative of their potential for receptor interaction.[4][12]
Case Study: Targeting VEGFR-2 in Angiogenesis
To illustrate the therapeutic potential of this scaffold, we will focus on its application as a VEGFR-2 inhibitor.
Caption: Inhibition of the VEGFR-2 signaling pathway by 3,4-dimethoxybenzenesulfonamide derivatives.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these sulfonamide derivatives prevent the autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade. This leads to an anti-angiogenic effect, which is a validated strategy in cancer therapy.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds.
Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide[13]
This protocol describes a standard procedure for the synthesis of a model 3,4-dimethoxybenzenesulfonamide derivative.
-
Materials:
-
3,4-Dimethoxyaniline
-
Benzenesulfonyl chloride
-
Triethylamine (TEA) or 3% Sodium Carbonate solution
-
Dichloromethane (DCM) or Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 mmol) in DCM (10 mL). Add triethylamine (1.2 mmol) to the solution to act as a base. Stir the mixture at room temperature.[13]
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution. An ice bath can be used to control any exothermic reaction.[13]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.[13]
-
Work-up: Once the reaction is complete, wash the mixture with water. Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous MgSO₄.[13]
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[13]
-
In Vitro Anticancer Activity (MTT Assay)[5]
This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., HepG2, HeLa)[5]
-
RPMI-1640 growth medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 150 µL of growth medium and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0, 5, 12.5, 25, 50 µg/mL) and incubate for an additional 24-48 hours.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
-
Future Perspectives and Conclusion
The 3,4-dimethoxybenzenesulfonamide scaffold remains a fertile ground for drug discovery. Future research will likely focus on:
-
Expanding the Target Space: Exploring the activity of these derivatives against other enzyme families and receptor types.
-
Improving Pharmacokinetic Properties: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in translating potent inhibitors into effective drugs.[6][14]
-
Multi-Targeted Agents: Designing single molecules that can modulate multiple targets involved in a disease pathway, a promising strategy for complex diseases like cancer.
References
- BenchChem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
- PubMed. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors.
- PMC. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide.
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- ResearchGate. N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations | Request PDF.
- PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.
- Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- BenchChem. biological activity of benzenesulfonamide derivatives.
- Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- UiTM. Synthesis of 3,4-dimethoxybenzohydrazide with 4-nitrophenyl isothiocyanate and 4-nitrobenzenesulfonyl chloride derivatives | Junior Science Communication.
- ResearchGate. Figure . A few biologically active sulfonamide derivatives.
- Semantic Scholar. N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations.
- PubMed. N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide.
- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- PMC. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide.
- MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,4-dimethoxy-N-methylbenzenesulfonamide
This technical guide provides a comprehensive overview of 3,4-dimethoxy-N-methylbenzenesulfonamide, a sulfonamide derivative of interest in synthetic and medicinal chemistry. While this specific compound is not widely cataloged as a commercial product, its synthesis and properties can be confidently extrapolated from established chemical principles and the well-documented reactivity of its constituent functional groups. This document serves as a resource for researchers, scientists, and drug development professionals, offering a foundational understanding of its molecular characteristics and a robust, field-proven methodology for its synthesis and characterization.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of 3,4-dimethoxy-N-methylbenzenesulfonamide are derived from its molecular structure, which dictates its formula, weight, and expected physical properties.
Chemical Structure and Formula
3,4-dimethoxy-N-methylbenzenesulfonamide consists of a veratrole (1,2-dimethoxybenzene) core, functionalized with a sulfonamide group at the 1-position, which is further substituted with a single methyl group on the nitrogen atom.
Caption: Chemical structure of 3,4-dimethoxy-N-methylbenzenesulfonamide.
Based on this structure, the molecular formula is determined by summing the constituent atoms:
-
Benzene ring: C₆H₃ (3 hydrogens on the ring)
-
Methoxy groups: 2 * (CH₃O) = C₂H₆O₂
-
Sulfonamide group: SO₂
-
N-methyl group: NHCH₃
Combining these gives the final molecular formula.
Quantitative Data Summary
The key quantitative data for the molecule are summarized in the table below. The molecular weight is calculated from the molecular formula using standard atomic weights.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₄S |
| Molecular Weight | 231.27 g/mol |
| Canonical SMILES | CNC(=O)(=O)C1=CC(OC)=C(OC)C=C1 |
| InChI Key | (Predicted) |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide is most reliably achieved via the nucleophilic substitution reaction between 3,4-dimethoxybenzenesulfonyl chloride and methylamine. This is a classic and robust method for forming sulfonamide bonds.[1]
Foundational Chemistry: The Hinsberg Reaction
This synthesis is a variation of the Hinsberg test, a well-established method for distinguishing primary, secondary, and tertiary amines.[2][3] The amine (methylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction with a primary amine like methylamine results in a sulfonamide that still possesses an acidic proton on the nitrogen atom.[4]
Precursor Materials
| Reagent | CAS Number | Molecular Formula | Notes |
| 3,4-Dimethoxybenzenesulfonyl chloride | 23095-31-0 | C₈H₉ClO₄S | The key electrophile. It is a moisture-sensitive solid.[5][6] Its purity is critical to avoid side reactions. |
| Methylamine (solution) | 74-89-5 | CH₅N | Can be used as a solution in water, ethanol, or THF. An excess is typically used to drive the reaction to completion and act as a base. |
| Pyridine or Triethylamine | 110-86-1 | C₅H₅N | A non-nucleophilic base used to scavenge the HCl byproduct of the reaction, preventing the protonation of the methylamine reactant.[1] This is crucial for achieving high conversion.[7] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | An inert, anhydrous solvent suitable for dissolving the reactants. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Used during the workup phase to protonate any excess base and amine, facilitating their removal by aqueous extraction. |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | A drying agent used to remove residual water from the organic phase before solvent evaporation. |
Detailed Experimental Workflow
The following protocol describes a robust procedure for the synthesis and purification of the target compound.
Step 1: Reaction Setup
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve methylamine (2.0-2.5 eq, typically as a 40% solution in water or 2M in THF) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath. Causality: This temperature control is critical to manage the exothermic nature of the reaction and minimize the formation of potential side products.
Step 2: Reagent Addition
-
Slowly add the solution of 3,4-dimethoxybenzenesulfonyl chloride dropwise to the cooled, stirring amine solution over 20-30 minutes.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 12-18 hours.
Step 3: Reaction Monitoring and Workup
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The resulting crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure 3,4-dimethoxy-N-methylbenzenesulfonamide.
Caption: Experimental workflow for the synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide.
Potential Applications and Further Research
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, renowned for their broad range of biological activities.[1] Derivatives of benzenesulfonamide are investigated for numerous therapeutic applications. The 3,4-dimethoxy substitution pattern, often found in natural products and pharmacologically active molecules, provides specific electronic and steric properties that can influence biological target affinity and metabolic stability.
This compound, therefore, represents a valuable scaffold for:
-
Drug Discovery: Serving as a building block for creating libraries of more complex molecules for screening against various biological targets.
-
Materials Science: The core structure could be incorporated into novel polymers or functional materials.
-
Chemical Biology: Use as a chemical probe to study biological pathways.
Further research should focus on the full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) of the synthesized compound to confirm its identity and purity, followed by an exploration of its biological activities.
References
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Chemistry LibreTexts. (2023). Amine Reactions. (Available at: [Link])
-
Chemazone. N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. (Available at: [Link])
- King, J. F., & Rathore, R. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 78(8), 1149-1156.
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (Available at: [Link])
-
PubChem. 3,4-Dimethoxy-N-(4-(3-nitrophenyl)-2-thiazolyl)benzenesulfonamide. (Available at: [Link])
- Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
-
ResearchGate. Synthesis of N-4-methylbenzenesulfonyl.... (Available at: [Link])
-
PrepChem. Synthesis of N-(2-methylphenyl)-benzenesulfonamide. (Available at: [Link])
-
Vedantu. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. (Available at: [Link])
-
Unacademy. Hinsberg Reagent And Test. (Available at: [Link])
-
PubChem. 3,4-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide. (Available at: [Link])
Sources
- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 4. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]
- 5. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. par.nsf.gov [par.nsf.gov]
solubility profile of 3,4-dimethoxy-N-methylbenzenesulfonamide in water vs DMSO
An In-Depth Technical Guide to the Solubility Profile of 3,4-dimethoxy-N-methylbenzenesulfonamide in Water vs. DMSO
Abstract
The solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development trajectory, from early-stage in vitro screening to formulation and ultimate bioavailability.[1][2] Poor aqueous solubility is a leading cause of compound attrition in the pharmaceutical industry.[1] This guide provides a comprehensive technical analysis of the solubility profile of 3,4-dimethoxy-N-methylbenzenesulfonamide, a representative small molecule, in two fundamentally different solvents: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening.[3][4] By examining the interplay between the solute's molecular structure and the distinct properties of each solvent, we will elucidate the stark contrast in its solubility and provide field-proven protocols for its experimental determination.
Foundational Principles: The Thermodynamics of Dissolution
Solubility is governed by the free energy change (ΔG) of the dissolution process, which involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Dissolution is favorable when ΔG is negative. The adage "like dissolves like" is a simplification of this thermodynamic reality: solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[5]
-
Water as a Solvent: Water is a highly polar, protic solvent characterized by its ability to form an extensive, three-dimensional network of hydrogen bonds.[6][7] Its high dielectric constant makes it excellent at dissolving ionic and highly polar solutes that can participate in hydrogen bonding.[8] However, dissolving a nonpolar or weakly polar solute requires disrupting this stable network to create a cavity for the solute, a process that is energetically unfavorable.
-
DMSO as a Solvent: Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent with a large dipole moment.[9] While it cannot donate hydrogen bonds, its oxygen atom is a strong hydrogen bond acceptor. It is considered a "super solvent" due to its ability to dissolve a vast range of both polar and nonpolar compounds.[4][10] It readily disrupts the crystal lattice of solids through strong dipole-dipole interactions and is miscible with water in all proportions.[4][10]
Physicochemical Analysis of 3,4-dimethoxy-N-methylbenzenesulfonamide
To predict the solubility of 3,4-dimethoxy-N-methylbenzenesulfonamide, we must first analyze its molecular structure and resulting physicochemical properties.
Structure:
-
Aromatic Ring: A nonpolar, hydrophobic benzenoid core.
-
Methoxy Groups (-OCH₃): Two ether groups that are polar and can act as hydrogen bond acceptors.
-
N-methylsulfonamide Group (-SO₂N(CH₃)-): This is a highly polar functional group. The two sulfonyl oxygens are strong hydrogen bond acceptors. Critically, the nitrogen is tertiary (N-methylated), meaning it cannot act as a hydrogen bond donor .
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C₉H₁₃NO₄S | - |
| Molecular Weight | 231.27 g/mol | Moderate molecular size. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donation severely limits aqueous solubility. |
| Hydrogen Bond Acceptors | 4 (2 sulfonyl O, 2 ether O) | Allows for some interaction with protic solvents. |
| Polar Surface Area (PSA) | 64.96 Ų | Indicates moderate polarity. |
| Predicted logP | ~1.0 - 1.5 | Suggests a degree of lipophilicity, favoring organic solvents over water. |
Solubility Profile: A Tale of Two Solvents
The structural features of 3,4-dimethoxy-N-methylbenzenesulfonamide lead to a dramatic difference in its solubility in water versus DMSO.
Aqueous Solubility: Predicted to be Very Low
The dissolution in water is expected to be highly unfavorable. While the molecule possesses polar groups and hydrogen bond acceptors, its inability to donate hydrogen bonds prevents its effective integration into water's hydrogen bond network. The energy required to overcome the compound's crystal lattice energy and to create a cavity in the highly structured water environment is not sufficiently compensated by the formation of new solute-water interactions. The presence of the nonpolar benzene ring and the N-methyl group further contributes to its hydrophobicity, making aqueous solubility very poor.
DMSO Solubility: Predicted to be High
In contrast, 3,4-dimethoxy-N-methylbenzenesulfonamide is expected to be highly soluble in DMSO.[4] The strong dipole of the DMSO molecule can effectively solvate the polar sulfonamide and methoxy groups. DMSO's aprotic nature means there is no strong solvent-solvent hydrogen bond network to disrupt. This combination of strong solute-solvent interactions and a lower energetic barrier for dissolution results in high solubility. This property is precisely why DMSO is the solvent of choice for creating high-concentration stock solutions in drug discovery.[4]
Illustrative Solubility Data
The following table presents expected, representative solubility values for this class of molecule. These are not experimental results but are based on the physicochemical principles discussed.
| Solvent | Type | Expected Solubility | Rationale |
| Water (pH 7.4) | Polar Protic | < 10 µg/mL | Lack of H-bond donation, presence of hydrophobic regions. |
| DMSO | Polar Aprotic | > 50 mg/mL | Strong dipole-dipole interactions, effective solvation of polar groups. |
Experimental Protocols for Solubility Determination
To validate the predicted solubility, rigorous experimental evaluation is necessary. The choice of method depends on the stage of research; early discovery often prioritizes high-throughput kinetic measurements, while later stages require precise thermodynamic data.[3]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent.[11]
Objective: To determine the maximum concentration of 3,4-dimethoxy-N-methylbenzenesulfonamide that can be dissolved in an aqueous buffer at equilibrium.
Materials:
-
3,4-dimethoxy-N-methylbenzenesulfonamide (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
2 mL glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (25°C)
-
Centrifuge
-
0.22 µm syringe filters (low-binding)
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., ~2-5 mg) to a 2 mL glass vial. This ensures that a solid phase remains at equilibrium.
-
Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a moderate speed (e.g., 250 rpm) in an incubator at 25°C for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand for 30 minutes. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For confirmation, filter this aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This dual separation step (centrifugation and filtration) is critical to prevent solid particles from inflating the measured concentration.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) and create a calibration curve (e.g., 0.1 to 50 µg/mL) in the same buffer.
-
Dilute the collected supernatant into the mobile phase range of the calibration curve.
-
Analyze the diluted sample and standards via HPLC-UV at the compound's λ-max.
-
-
Calculation: Determine the concentration of the supernatant using the calibration curve, accounting for the dilution factor. This value is the thermodynamic solubility.
Protocol 2: Kinetic Solubility from DMSO Stock
This high-throughput method measures the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer. It often overestimates thermodynamic solubility but is invaluable for early-stage screening.
Objective: To determine the kinetic solubility of 3,4-dimethoxy-N-methylbenzenesulfonamide in an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Microplate reader capable of nephelometry or UV-Vis spectral scanning
Procedure:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Compound Addition: Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a final concentration of 100 µM in 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours to allow for precipitation.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates the formation of a precipitate.
-
UV-Vis Scanning: Alternatively, scan each well. The concentration at which the absorbance spectrum becomes distorted or shows scattering indicates precipitation.
-
-
Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.
Visualizing Molecular Interactions
The difference in solubility can be visualized at the molecular level, highlighting the critical role of hydrogen bonding.
Conclusion and Implications for Drug Development
The analysis of 3,4-dimethoxy-N-methylbenzenesulfonamide serves as a clear illustration of fundamental solubility principles. Its chemical structure dictates a profile of very low aqueous solubility and high DMSO solubility. For researchers, this has critical practical implications:
-
In Vitro Screening: The high solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for biological assays. However, care must be taken to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Drug Development: The poor aqueous solubility is a significant red flag for oral drug development, as it often correlates with low dissolution rates in the gastrointestinal tract and, consequently, poor bioavailability.
-
Future Directions: To advance a compound with such a profile, formulation scientists would need to explore solubility-enhancement strategies. These could include salt formation (if an ionizable group were present), co-crystal formation, or the development of amorphous solid dispersions to overcome the high crystal lattice energy.
This guide underscores the necessity of determining solubility early and accurately. By understanding the underlying physicochemical drivers, scientists can make more informed decisions, anticipate development challenges, and better design molecules and formulations for therapeutic success.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Degrémont®. Water as a solvent. [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]
-
Expii. Good Solvent (Water) — Properties & Examples. [Link]
-
gChem. DMSO Physical Properties. [Link]
-
IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
-
Biology LibreTexts. (2024, November 22). 2.15: Water - Water's Solvent Properties. [Link]
-
Water Science School. Water Properties, Polarity and Role as a Universal Solvent. [Link]
-
Khan Academy. Solvent properties of water. [Link]
-
Scribd. DMSO Solvent Properties Overview. [Link]
-
ScienceDirect. Solubility in drug discovery: Significance and symbolism. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
ACS Publications. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]
-
Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. [Link]
-
Univar Solutions. Dimethyl Sulfoxide (DMSO). [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
gChem. DMSO. [Link]
-
PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. 3,4-Dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide CAS#: 419538-41-3 [m.chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methylbenzenesulfonamide, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 10. gchemglobal.com [gchemglobal.com]
- 11. The solubility of sulphadiazine in water-dimethylformamide mixtures | Scilit [scilit.com]
A Technical Guide to the Therapeutic Potential of Dimethoxy Sulfonamides for Hypoxia-Inducible Factor-1 (HIF-1) Inhibition
Abstract
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the solid tumor microenvironment.[1][2][3] Its activation drives the expression of genes critical for tumor survival, angiogenesis, metabolic reprogramming, and metastasis, making it a prime target for oncology drug development.[4][5] This guide provides a detailed technical overview of a specific and promising class of HIF-1 inhibitors: dimethoxy sulfonamides. We will deconstruct their unique mechanism of action, which deviates from many conventional HIF inhibitors, by focusing on the disruption of critical protein-protein interactions within the HIF-1 transcriptional complex. This document provides field-proven experimental workflows for identifying and validating such compounds, summarizes key structure-activity relationship insights, and presents a forward-looking perspective on their therapeutic potential.
Part 1: The Rationale for Targeting the HIF-1 Pathway
Solid tumors frequently outgrow their vascular supply, leading to regions of significant hypoxia.[1][6] This oxygen-deprived state triggers a sophisticated adaptive response orchestrated by the HIF-1 transcription factor. HIF-1 is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit (also known as ARNT).[7]
Under normal oxygen (normoxic) conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for rapid proteasomal degradation.[8]
In hypoxic conditions, the lack of oxygen as a co-substrate inactivates PHDs. Consequently, HIF-1α is stabilized, accumulates, and translocates to the nucleus.[9] There, it dimerizes with HIF-1β and recruits transcriptional co-activators, most notably p300/CBP, to form a functional transcription complex.[8] This complex binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of over 100 target genes, including Vascular Endothelial Growth Factor (VEGF), glucose transporters (e.g., GLUT1), and enzymes involved in glycolysis.[5][8] The resulting upregulation of these genes enables tumors to promote angiogenesis, switch to anaerobic metabolism, and resist therapy, correlating with poor patient prognosis.[2][4] Therefore, inhibiting the HIF-1 pathway presents a compelling strategy to counteract tumor adaptation and progression.[10]
Part 2: Discovery of Arylsulfonamides as HIF-1 Pathway Inhibitors
The identification of arylsulfonamides as a viable scaffold for HIF-1 inhibition emerged from high-throughput screening campaigns.[6] Researchers screened a privileged library of over 10,000 natural-product-like compounds using a cell-based assay designed to measure HIF-dependent transcriptional activity.[1][3] This approach utilized a human glioma cell line engineered to stably express a reporter gene (e.g., alkaline phosphatase or luciferase) under the control of multiple HREs.[6][11] Under hypoxic conditions, activated HIF-1 drives reporter expression, providing a quantifiable signal. The addition of an effective inhibitor reduces this signal.
These screens identified the arylsulfonamide chemotype as a novel and potent inhibitor of the HIF-1 pathway, with the most active compounds demonstrating IC50 values in the high nanomolar to low micromolar range (~0.5 µM).[1][6] This discovery established a new structural class for further development and optimization.
Part 3: The Unique Mechanism of Dimethoxy Sulfonamides
Further investigation into the arylsulfonamide class led to the identification of lead compounds such as KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide) .[8] Mechanistic studies revealed a mode of action distinct from many other HIF inhibitors.
Unlike agents that decrease HIF-1α mRNA expression, inhibit its translation, or accelerate its proteasomal degradation, KCN1 and its analogs do not significantly reduce the levels of HIF-1α protein that accumulate under hypoxia.[8] Western blot analyses consistently show that HIF-1α protein levels, as well as levels of HIF-1β and p300, remain largely unaffected by compound treatment.[8]
Instead, the primary mechanism for this class of compounds is the disruption of the HIF-1α interaction with its transcriptional co-activators, p300/CBP .[8] This was conclusively demonstrated through co-immunoprecipitation (Co-IP) experiments. In the presence of dimethoxy sulfonamides like KCN1 or its more potent analog 64B, the amount of p300/CBP that pulls down with HIF-1α under hypoxic conditions is significantly reduced. By preventing the recruitment of these essential co-activators, the assembled HIF-1 transcription complex is rendered functionally inactive, thereby blocking the transcription of downstream target genes like VEGF and GLUT1.[8] This "first-in-class" mechanism of interfering with co-activator binding offers a nuanced approach to modulating the HIF pathway.[8]
| Table 1: Comparison of HIF-1 Inhibition Mechanisms | | :--- | :--- | | Inhibition Strategy | Mechanism of Action | Example Compound Class | | Inhibit HIF-1α/p300 Interaction | Prevents recruitment of essential co-activators to the HIF-1 complex, blocking transcriptional activity.[8] | Dimethoxy Sulfonamides (e.g., KCN1) | | Inhibit HIF-1α Translation | Blocks the synthesis of the HIF-1α protein.[12][13] | Topoisomerase inhibitors (e.g., Topotecan) | | Promote HIF-1α Degradation | Induces VHL-mediated ubiquitination and proteasomal degradation, often by activating PHDs.[7] | Prolyl-hydroxylase activators | | Inhibit HIF-1 Dimerization | Prevents the formation of the functional HIF-1α/HIF-1β heterodimer.[9] | Cyclic peptides, Acriflavine | | Inhibit HIF-1α mRNA Expression | Reduces the transcription of the HIF1A gene.[4] | Antisense oligonucleotides (e.g., EZN-2968) |
Part 4: Preclinical Evaluation Workflow
A robust, multi-step validation process is crucial to characterize novel dimethoxy sulfonamide candidates. This self-validating system ensures that hits from primary screens are mechanistically relevant and demonstrate efficacy in increasingly complex biological systems.
Protocol: HRE-Luciferase Reporter Gene Assay (Primary Screen)
Causality: This cell-based assay provides the initial, quantifiable measure of a compound's ability to inhibit the final output of the HIF pathway: HRE-driven gene transcription. It serves as a high-throughput method to identify potent hits.
Methodology:
-
Cell Seeding: Plate human cancer cells stably expressing an HRE-luciferase reporter construct (e.g., LN229-HRE-luc or U2OS-HRE-luc) in 96-well plates at a density of 5,000-10,000 cells/well.[6][11] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test sulfonamides in cell culture medium. Add compounds to the wells for a final concentration range typically spanning 10 nM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Incubate the plates for 1 hour under normoxic conditions (21% O2, 5% CO2) to allow for compound uptake.
-
Hypoxic Challenge: Transfer the plates to a hypoxic incubator (1% O2, 5% CO2) for 16-24 hours.[3] This duration is optimal for robust HIF-1α stabilization and luciferase expression.
-
Cell Lysis and Luminescence Reading: Remove plates from the incubator, aspirate the medium, and lyse the cells using a commercial luciferase assay lysis buffer. Add the luciferase substrate and immediately measure luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the normalized values against compound concentration and fit to a dose-response curve to determine the IC50 value.
Protocol: qRT-PCR for Downstream Target Gene Expression (Secondary Validation)
Causality: This assay validates that the inhibition observed in the artificial reporter system translates to the suppression of endogenous, biologically relevant HIF target genes.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., U87MG, LN229) in 6-well plates. Once confluent, treat with the sulfonamide compound at 1x, 2x, and 5x its IC50 value for 1 hour under normoxia.
-
Hypoxic Incubation: Transfer plates to a hypoxic chamber (1% O2) for 8-16 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Quantify RNA and assess its integrity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.
-
Quantitative PCR: Perform real-time PCR using SYBR Green or TaqMan probes for target genes (e.g., VEGFA, SLC2A1 [GLUT1], CA9) and a housekeeping gene for normalization (e.g., ACTB [β-actin], GAPDH).
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A successful inhibitor should demonstrate a dose-dependent decrease in the mRNA levels of HIF target genes under hypoxia but have no effect under normoxia.[8]
Protocol: Co-Immunoprecipitation for HIF-1α/p300 Interaction (Mechanistic Elucidation)
Causality: This is the pivotal experiment to confirm the specific mechanism of action, directly testing the hypothesis that the compound disrupts the binding of HIF-1α to its p300/CBP co-activator.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., 92.1 uveal melanoma cells) to ~90% confluency in 10 cm dishes. Treat with the test compound (e.g., at 2 µM) or vehicle for 1 hour under normoxia.
-
Hypoxic Induction: Move the dishes to a hypoxic chamber (1% O2) for 6-8 hours to induce HIF-1α accumulation and complex formation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate a portion of the lysate (~1-2 mg total protein) with an anti-HIF-1α antibody overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing and Elution: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP buffer to remove non-specific binders. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Resolve the eluted proteins and a small fraction of the initial cell lysate (input control) by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p300/CBP and HIF-1α. A significant reduction in the p300/CBP signal in the compound-treated lane compared to the vehicle control (while the immunoprecipitated HIF-1α signal remains constant) confirms the disruption of the interaction.
Part 5: Structure-Activity Insights and Lead Optimization
While comprehensive SAR studies are ongoing, initial findings suggest the importance of the dimethoxy substitution on the benzenesulfonamide ring for potent activity.[8] Optimization of the KCN1 scaffold has yielded analogs like 64B, which exhibits approximately double the potency in HRE reporter assays (IC50 ~0.3 µM) and improved solubility. The sulfonamide linker itself is a well-established pharmacophore in medicinal chemistry, offering synthetic tractability and favorable pharmacokinetic properties.[14][15][16] Future optimization efforts should focus on modifying the chromene and N-phenyl moieties to enhance potency, selectivity, and drug-like properties (e.g., metabolic stability, oral bioavailability).
| Table 2: Potency of Lead Arylsulfonamide HIF-1 Inhibitors | | :--- | :--- | :--- | | Compound | Description | Reported IC50 (HRE-Reporter Assay) | | Potent Arylsulfonamides (General Class) | Identified from initial library screening. | ~0.5 µM[1][6] | | KCN1 | Lead dimethoxy sulfonamide compound. | ~0.59 µM[8] | | 64B | Optimized analog of KCN1 with improved potency. | ~0.3 µM |
Part 6: Pharmacokinetic and Toxicological Profile
The sulfonamide class of drugs is generally well-characterized. They are typically well-absorbed orally, distribute throughout the body, and are metabolized in the liver and excreted by the kidneys.[17] A key consideration for this class is the potential for crystalluria, which can be mitigated with adequate hydration. Hypersensitivity reactions are also a known, though less common, risk.[18]
For specific HIF-1 inhibitors like KCN1, preclinical studies in mouse models have shown potent inhibition of subcutaneous malignant glioma tumor growth with minimal adverse effects on the host.[8] This favorable in vivo profile supports the therapeutic potential of this chemical scaffold and encourages further development.
Part 7: Future Perspectives and Conclusion
Dimethoxy sulfonamides represent a highly promising class of HIF-1 inhibitors with a unique and validated mechanism of action. By disrupting the crucial HIF-1α and p300/CBP interaction, they functionally inactivate the HIF-1 transcriptional complex without altering upstream protein stabilization, offering a targeted intervention at the point of transcriptional activation. The demonstrated preclinical efficacy and favorable safety profile of lead compounds like KCN1 and 64B underscore their potential for further translation.
Future work must focus on comprehensive SAR studies to improve potency and drug-like properties, detailed pharmacokinetic and pharmacodynamic characterization, and evaluation in a broader range of cancer models where hypoxia is a known driver of malignancy. The development of these molecules could provide a powerful new therapeutic tool to undermine a fundamental survival mechanism of solid tumors.
Part 8: References
-
Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors - PMC. (2011, June 28). National Center for Biotechnology Information. [Link]
-
Sulfonamides as a new scaffold for hypoxia inducible factor pathway inhibitors - PubMed. (2011, September 15). PubMed. [Link]
-
Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with co-factors p300/CBP - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships | Request PDF. (2026, February 3). ResearchGate. [Link]
-
HIF-1 inhibitors as anti-cancer therapy (2011). SciSpace. [Link]
-
Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors. (2025, August 9). ResearchGate. [Link]
-
Inhibiting Hypoxia-Inducible Factor 1 for Cancer Therapy. (2006, September 1). AACR Journals. [Link]
-
Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain. (2022, December 8). MDPI. [Link]
-
An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
HIF-1 in cancer therapy: two decade long story of a transcription factor. (2017, March 30). Taylor & Francis Online. [Link]
-
In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. (2016, February 16). Oncotarget. [Link]
-
Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. (2005, June 1). AACR Journals. [Link]
-
Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism. (2022, March 30). Frontiers. [Link]
-
In vivo modulation of hypoxia-inducible signaling by topographical helix mimetics. (n.d.). PNAS. [Link]
-
Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. (2024, May 15). Chemical Methodologies. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015, September 22). ACS Publications. [Link]
-
Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. (2014, April 30). Journal of Cancer. [Link]
-
Arylsulfonamide 64B inhibits hypoxia/HIF-induced expression of c-Met and CXCR4 and reduces primary tumor growth and metastasis of uveal melanoma - PMC. (2018, December 18). National Center for Biotechnology Information. [Link]
-
Ways into Understanding HIF Inhibition - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition. [Link]
-
Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions. (2017, April 26). Royal Society of Chemistry. [Link]
-
A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). (2025, August 10). ResearchGate. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). MDPI. [Link]
-
Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]
-
Pharmacology of sulfonamides. (n.d.). Scribd. [Link]
-
Sulphonamides Pharmacology For Pharmacy students. (n.d.). Slideshare. [Link]
-
Toxicologic and metabolic studies on 2,4-dimethoxy-6-sulfanilamido-1,3-diazine (Madribon). (n.d.). DeepDyve. [Link]
Sources
- 1. Sulfonamides as a new scaffold for hypoxia inducible factor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sulfonamides as a New Scaffold for Hypoxia Inducible Factor Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with co-factors p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling | Oncotarget [oncotarget.com]
- 13. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. scribd.com [scribd.com]
- 18. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
3,4-dimethoxy-N-methylbenzenesulfonamide chemical safety data sheet SDS
Topic: Handling, Synthesis, and Safety Profiling of 3,4-dimethoxy-N-methylbenzenesulfonamide Content Type: Technical Guide / Predictive Safety Data Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1]
Molecular Architecture & Physicochemical Identity
3,4-dimethoxy-N-methylbenzenesulfonamide is a functionalized sulfonamide commonly utilized as a pharmacophore in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and protease ligands.[1] Unlike standard catalog reagents, this compound is frequently synthesized in situ or as a custom intermediate. Consequently, a specific, validated Safety Data Sheet (SDS) is often absent from commercial databases.
This guide serves as a Predictive Safety Profile , synthesizing known data from structural analogs and precursor reactivity to establish a "Safety by Design" protocol.
Chemical Identity
| Property | Specification |
| Systematic Name | N-methyl-3,4-dimethoxybenzenesulfonamide |
| Molecular Formula | C₉H₁₃NO₄S |
| Molecular Weight | 231.27 g/mol |
| Structural Motif | Veratrole ring fused to an N-methyl sulfonamide group |
| Primary Precursor | 3,4-Dimethoxybenzenesulfonyl chloride (CAS: 23095-31-0) |
| Physical State | Solid (Crystalline powder) |
| Predicted LogP | ~1.2 (Lipophilic, membrane permeable) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in Water |
Predictive Toxicology & Risk Assessment
Core Directive: In the absence of animal toxicity data for this specific methylated variant, the Precautionary Principle applies. We derive the safety profile from the Sulfonamide Moiety (sensitization risk) and the Veratrole Moiety (metabolic activation).
Hazard Classification (GHS - Derived)
Based on Structure-Activity Relationship (SAR) and precursor carryover risks.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Sensitization - Skin (Category 1): Critical Warning. Sulfonamides are known haptens. Repeated exposure may trigger hypersensitivity reactions (Stevens-Johnson Syndrome risk in susceptible individuals).[1]
Mechanism of Toxicity
-
Electrophilic Attack: Residual sulfonyl chloride (precursor) is a potent electrophile that alkylates DNA/Proteins.
-
Haptenization: The sulfonamide group can bind to serum albumin, creating an antigen complex that triggers T-cell mediated immune responses [1].
-
Metabolic Activation: The 3,4-dimethoxy group can be O-demethylated by CYP450 enzymes to form catechols, which may oxidize to reactive quinones (redox cycling potential).[1]
Synthesis & Handling Protocol
Expertise Insight: The safest way to handle this compound is to control its synthesis rigorously. The primary danger lies not in the final product, but in the exothermic sulfonylation of methylamine.
Validated Synthesis Workflow
Reaction: 3,4-dimethoxybenzenesulfonyl chloride + Methylamine (
Reagents:
-
Substrate: 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq)
-
Nucleophile: Methylamine (2.0 M in THF, 1.2 eq)
-
Scavenger Base: Triethylamine (TEA) or Pyridine (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)[2]
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
) atmosphere. -
Solvation: Dissolve 3,4-dimethoxybenzenesulfonyl chloride in DCM. Cool to 0°C (Ice/Water bath). Crucial: The chloride is moisture-sensitive; hydrolysis produces corrosive sulfonic acid.[1][2] [2]
-
Addition: Add TEA, then add Methylamine solution dropwise over 20 minutes.
-
Safety Check: Monitor internal temperature. Do not exceed 10°C. The reaction is exothermic.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Quench: Quench with 1M HCl (aqueous) to neutralize excess amine and solubilize TEA salts.
-
Isolation: Extract organic layer, dry over
, and concentrate in vacuo.
Synthesis Logic & Safety Flowchart
Figure 1: Step-by-step synthesis workflow emphasizing temperature control and moisture exclusion to prevent hydrolysis and runaway exotherms.
Emergency Response & Exposure Control
Trustworthiness: This protocol assumes the material is a "High Potency" unknown until proven otherwise.
Exposure Response Matrix
| Exposure Route | Immediate Action | Medical Rationale |
| Inhalation | Move to fresh air.[1][3] If breathing is difficult, administer | Sulfonamide dust can trigger bronchospasm in sensitized individuals. |
| Skin Contact | Wash with soap/water for 15 min.[3][4] Do not use ethanol. | Ethanol may enhance transdermal absorption of the lipophilic sulfonamide. |
| Eye Contact | Flush with water for 15 min.[3][4][5] Remove contact lenses.[3][5][6] | The pH of sulfonamides can be slightly acidic; risk of corneal abrasion. |
| Ingestion | Rinse mouth. Do not induce vomiting. | Prevent aspiration pneumonia. |
Spill Management Decision Tree
Figure 2: Logical decision matrix for spill containment, prioritizing dust suppression for solids and inert absorption for liquids.[1]
Analytical Validation (Self-Validating System)
To ensure the safety profile matches the substance handled, you must verify the identity and purity of the synthesized compound. Impurities (like the starting sulfonyl chloride) are significantly more toxic than the product.
-
1H NMR (DMSO-d6):
-
LC-MS:
-
Verify Mass:
. -
Check for hydrolysis byproduct (3,4-dimethoxybenzenesulfonic acid), which indicates poor moisture control during synthesis.
-
References
-
National Institutes of Health (NIH). (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. Available at: [Link]
Sources
Technical Guide: Sourcing & Synthesis of 3,4-Dimethoxy-N-methylbenzenesulfonamide
The following technical guide provides a comprehensive analysis of the sourcing, synthesis, and quality assurance for 3,4-dimethoxy-N-methylbenzenesulfonamide .
Executive Summary
3,4-dimethoxy-N-methylbenzenesulfonamide is a specialized sulfonamide intermediate used primarily in medicinal chemistry for the development of endothelin receptor antagonists, carbonic anhydrase inhibitors, and anticancer agents.
Market Reality: Unlike its parent compound (3,4-dimethoxybenzenesulfonamide) or its precursor (sulfonyl chloride), the N-methyl derivative is rarely available as a bulk "off-the-shelf" catalog item. It is typically classified as a Make-on-Demand chemical.
Strategic Recommendation: For researchers and drug developers, the most reliable sourcing strategy is in-house synthesis or custom manufacturing using the widely available precursor 3,4-dimethoxybenzenesulfonyl chloride (CAS 23095-31-0) . This guide details the commercial landscape for the precursor and provides a validated protocol for converting it to the target amide.
Chemical Profile & Identity
| Property | Detail |
| Chemical Name | 3,4-Dimethoxy-N-methylbenzenesulfonamide |
| Synonyms | N-Methyl-3,4-dimethoxybenzenesulfonamide; DMBS-Me |
| Structure | Benzene ring substituted with two methoxy groups (positions 3,[1][2][3][4][5]4) and a sulfonamide group (position 1) bearing a methyl substituent.[6] |
| Molecular Formula | C₉H₁₃NO₄S |
| Molecular Weight | 231.27 g/mol |
| Key Precursor | 3,4-Dimethoxybenzenesulfonyl chloride (CAS 23095-31-0 ) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate. Low solubility in water. |
Commercial Sourcing Landscape
Because the target compound is not a standard stock item, procurement must focus on the precursor supply chain . The quality of the final amide is directly dependent on the purity of the sulfonyl chloride starting material.
Primary Precursor Suppliers (CAS 23095-31-0)
The following vendors stock 3,4-dimethoxybenzenesulfonyl chloride with purities suitable for pharmaceutical synthesis (>97%).
| Supplier | Catalog / SKU | Purity | Pack Sizes | Region |
| Thermo Scientific (Alfa Aesar) | A15263 | 98% | 1g, 5g, 25g | Global |
| Santa Cruz Biotechnology | sc-232109 | 98% | Custom | USA/Global |
| ChemScene | CS-0007578 | ≥95% | 1g - 100g | Asia/USA |
| Cymit Quimica | 23095-31-0 | 98% | Research Scale | Europe |
Sourcing Strategy Decision Matrix
When requiring >10g of the target amide, follow this decision logic to ensure project timelines are met.
Figure 1: Strategic sourcing workflow for rare sulfonamide intermediates.
Synthesis Protocol (Field-Proven)
This protocol describes the conversion of 3,4-dimethoxybenzenesulfonyl chloride to the N-methyl amide. It is designed for high yield (>85%) and minimal side-product formation.
Reaction Mechanism
The reaction is a nucleophilic substitution at the sulfur atom.[7] The nitrogen of the methylamine attacks the electrophilic sulfonyl sulfur, displacing the chloride ion. A base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium forward.
Materials
-
Reagent A: 3,4-Dimethoxybenzenesulfonyl chloride (1.0 equiv)
-
Reagent B: Methylamine (2.0 M in THF or Methanol) (1.2 - 1.5 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv)[7]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add 3,4-dimethoxybenzenesulfonyl chloride (1.0 equiv) and dissolve in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Sulfonyl chlorides are prone to hydrolysis; keep moisture out.[7]
-
Addition: Mix Methylamine (1.2 equiv) with Triethylamine (1.5 equiv) in a separate vial. Add this mixture dropwise to the cold sulfonyl chloride solution over 15–20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LCMS. Look for disappearance of the starting chloride.[9]
-
-
Work-up:
-
Dilute with DCM.[7]
-
Wash with 1M HCl (to remove excess amine/TEA).
-
Wash with Saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid).
-
Wash with Brine .
-
Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Figure 2: Reaction pathway for the synthesis of the target sulfonamide.
Quality Assurance & Validation
Upon synthesis or receipt of a custom order, the following analytical criteria must be met to validate the compound for biological testing.
Critical Impurities to Monitor
-
Hydrolysis Product: 3,4-Dimethoxybenzenesulfonic acid. (Result of moisture during reaction).[7] Detection: Acidic peak in LCMS, broad OH in NMR.
-
Bis-Sulfonamide: Formation of N,N-bis(sulfonyl) species (rare with methylamine, but possible with primary amines). Detection: Mass shift in LCMS.
Specification Table[4]
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | ≥ 95.0% (Area %) | UV @ 254 nm |
| Identity (¹H-NMR) | Consistent with structure. Key signals: Two singlets (~3.8-3.9 ppm) for OMe; Singlet/Doublet (~2.6 ppm) for N-Me. | 400 MHz DMSO-d₆ or CDCl₃ |
| Identity (MS) | [M+H]⁺ = 232.1 ± 0.5 Da | ESI-MS |
References
-
BenchChem. N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis Protocol. (General sulfonamide synthesis methodology).[9][10]
-
Thermo Scientific Chemicals. 3,4-Dimethoxybenzenesulfonyl chloride Product Page. (Precursor sourcing).
-
ChemScene. 3,4-Dimethoxybenzenesulfonyl chloride (CAS 23095-31-0).[1][11][12][13][14]
-
Santa Cruz Biotechnology. 3,4-Dimethoxybenzenesulfonyl chloride Data Sheet.
-
Kosmos Publishers. Gallic Acid Novel Derivatives... (Mentions DMBS-Me synthesis).
Sources
- 1. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,4-Dimethoxybenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chemscene.com [chemscene.com]
- 12. scbt.com [scbt.com]
- 13. chemscene.com [chemscene.com]
- 14. 3,4-Dimethoxybenzenesulfonyl chloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Methodological & Application
synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide from sulfonyl chloride
[1]
Abstract & Strategic Overview
This application note details the protocol for synthesizing 3,4-dimethoxy-N-methylbenzenesulfonamide via nucleophilic substitution of 3,4-dimethoxybenzenesulfonyl chloride with methylamine. This sulfonamide scaffold is a critical intermediate in medicinal chemistry, often serving as a fragment in the development of phosphodiesterase (PDE) inhibitors and GPCR ligands.
The synthesis is approached through two distinct methodologies to accommodate variable laboratory resources and "green" chemistry requirements:
-
Method A (Anhydrous Phase): Ideal for high-throughput parallel synthesis and moisture-sensitive environments.
-
Method B (Schotten-Baumann Biphasic): A robust, scalable, and cost-effective approach utilizing aqueous reagents.
Reaction Scheme
Figure 1: General reaction scheme for the sulfonylation of methylamine.
Critical Reagent Analysis & Handling
3,4-Dimethoxybenzenesulfonyl chloride is an electrophilic species susceptible to hydrolysis. Its stability and reactivity are governed by the electron-donating methoxy groups, which slightly reduce the electrophilicity of the sulfur center compared to nitro- or halo-substituted benzenesulfonyl chlorides. However, it remains corrosive and moisture-sensitive.
| Reagent | Role | MW ( g/mol ) | Equiv.[1][2][3] | Critical Attribute |
| 3,4-Dimethoxybenzenesulfonyl chloride | Substrate | 236.67 | 1.0 | Moisture sensitive; store under inert gas. |
| Methylamine (2.0 M in THF) | Nucleophile | 31.06 | 1.5 - 2.0 | Volatile; handle in fume hood. |
| Triethylamine (Et₃N) | Base (Method A) | 101.19 | 2.5 | Scavenger; must be dry. |
| Sodium Carbonate (Na₂CO₃) | Base (Method B) | 105.99 | 2.0 | Cheap; effective in aqueous media. |
| Dichloromethane (DCM) | Solvent | 84.93 | - | Anhydrous for Method A. |
Experimental Protocols
Method A: Anhydrous Synthesis (Standard Laboratory Scale)
Best for: Small scale (<5g), high purity requirements, and avoiding aqueous waste streams early in the process.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
-
Solvation: Add 3,4-dimethoxybenzenesulfonyl chloride (1.0 g, 4.22 mmol) and anhydrous DCM (15 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0 °C).
-
Base Addition: Add Triethylamine (1.47 mL, 10.55 mmol, 2.5 equiv) via syringe.
-
Nucleophile Addition: Add Methylamine (2.0 M in THF) (3.16 mL, 6.33 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC (EtOAc:Hexane 1:1). The sulfonyl chloride spot (higher R_f) should disappear.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 15 mL) to remove excess amine/base.
-
Wash with Sat. NaHCO₃ (15 mL) and Brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ .[4]
-
Filter and concentrate in vacuo to yield the crude sulfonamide.
-
Method B: Schotten-Baumann Conditions (Green/Scalable)
Best for: Scale-up (>10g), cost-efficiency, and when using aqueous methylamine.
Step-by-Step Procedure:
-
Aqueous Phase: In a 100 mL flask, dissolve Sodium Carbonate (0.90 g, 8.44 mmol, 2.0 equiv) in Water (10 mL).
-
Amine Addition: Add 40% Aqueous Methylamine (0.55 mL, 6.33 mmol, 1.5 equiv) to the carbonate solution.
-
Organic Phase: Dissolve 3,4-dimethoxybenzenesulfonyl chloride (1.0 g, 4.22 mmol) in Acetone or DCM (10 mL).
-
Biphasic Mixing: Add the organic sulfonyl chloride solution dropwise to the rapidly stirring aqueous amine solution at 0–5 °C.
-
Reaction: Vigorously stir at RT for 4 hours.
-
Workup:
-
Evaporate the volatile organic solvent (Acetone/DCM) under reduced pressure.
-
The product often precipitates as a solid from the remaining aqueous layer.[4]
-
Filtration: Filter the solid, wash with cold water, and dry.
-
Alternative: If oil forms, extract with EtOAc (3 x 20 mL), wash with brine, dry (Na₂SO₄), and concentrate.
-
Workflow Visualization
Figure 2: Decision tree and process flow for the synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide.
Analytical Validation & Troubleshooting
Expected Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 98–102 °C (analogous sulfonamides often fall in this range; experimental verification required).
-
Solubility: Soluble in DCM, EtOAc, DMSO, MeOH; insoluble in water.
Characterization Data (Simulated)
To validate the synthesis, ensure the NMR signals correspond to the specific chemical environment:
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.45 | dd | 1H | Ar-H (6-position) |
| 7.30 | d | 1H | Ar-H (2-position) | |
| 6.95 | d | 1H | Ar-H (5-position) | |
| 4.50 | q (broad) | 1H | -NH- (Exchangeable) | |
| 3.92 | s | 3H | -OCH₃ | |
| 3.90 | s | 3H | -OCH₃ | |
| 2.65 | d | 3H | -N-CH₃ |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry (Method A). Increase amine equivalents. |
| Oily Product | Residual Solvent or Impurities | Triturate with cold Hexane or Et₂O to induce crystallization. |
| Impurity by TLC | Sulfonic Acid Formation | Wash organic layer thoroughly with Sat. NaHCO₃ to remove acidic byproducts. |
| Bis-sulfonylation | Excess Sulfonyl Chloride | Ensure strict stoichiometry; add Sulfonyl Chloride TO the amine (Inverse Addition). |
References
-
BenchChem. (2025).[3][4][9] N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis Protocol. Retrieved from
-
Organic Syntheses. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Org.[9][10][11] Process Res. Dev. 16, 5, 939–957.[6] Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for N-Methylbenzenesulfonamide. Retrieved from
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide. Molbank 2019(1), M1039. Retrieved from
Sources
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
Application Notes and Protocols: N-Methylation of 3,4-Dimethoxybenzenesulfonamide
Introduction: The Significance of the N-Methyl Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in a vast array of therapeutic agents.[1] Its derivatives have been instrumental in developing treatments for a wide spectrum of diseases, including bacterial infections, cancer, and diabetes.[2] Strategic modification of the sulfonamide nitrogen, particularly through methylation, is a critical step in drug discovery. This "magic methyl effect" can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target-binding affinity.
This guide provides a comprehensive overview of established and reliable protocols for the N-methylation of 3,4-dimethoxybenzenesulfonamide, a representative primary aromatic sulfonamide. We will delve into the causality behind experimental choices, offering a selection of methods to suit various laboratory settings and project requirements. Each protocol is designed as a self-validating system, complete with mechanistic insights, troubleshooting advice, and characterization checkpoints.
Prerequisite: Synthesis of 3,4-Dimethoxybenzenesulfonamide (Starting Material)
Before N-methylation, the primary sulfonamide must be synthesized. The most direct route involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an ammonia source.
Protocol 0: Synthesis of 3,4-Dimethoxybenzenesulfonamide
This protocol is adapted from standard procedures for the synthesis of primary sulfonamides from sulfonyl chlorides.[2][3]
Reaction Scheme: 3,4-Dimethoxybenzenesulfonyl Chloride + 2 NH₃ → 3,4-Dimethoxybenzenesulfonamide + NH₄Cl
Materials:
-
3,4-Dimethoxybenzenesulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in THF (5-10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) dropwise to the stirred solution. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF and ammonia.
-
Dilute the remaining aqueous slurry with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 3,4-dimethoxybenzenesulfonamide, which can be purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography.
N-Methylation Methodologies: A Comparative Analysis
Several methods exist for the N-methylation of sulfonamides. The choice of protocol depends on factors such as substrate sensitivity, required scale, and the availability of reagents. Below, we present four robust and widely-used protocols.
Protocol 1: Classical Methylation with Methyl Iodide and Base
This is a traditional and effective method for N-alkylation. The acidic N-H proton of the sulfonamide is removed by a base to generate a nucleophilic sulfonamide anion, which then displaces the iodide from methyl iodide in an Sₙ2 reaction.
Causality: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in polar aprotic solvents like DMF or acetone, offering a milder alternative.
Reaction Workflow Diagram:
Caption: Workflow for base-catalyzed N-methylation.
Detailed Protocol (using K₂CO₃):
-
To a round-bottom flask, add 3,4-dimethoxybenzenesulfonamide (1.0 eq), potassium carbonate (K₂CO₃, 1.5-2.0 eq), and anhydrous N,N-dimethylformamide (DMF) or acetone (10-20 mL per gram of sulfonamide).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide (MeI, 1.2-1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Self-Validation:
-
TLC Monitoring: Use a mobile phase like 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material.
-
Troubleshooting: If the reaction is sluggish, consider using a stronger base like NaH in an anhydrous solvent like THF at 0 °C to room temperature. If over-methylation (N,N-dimethylation) is observed, reduce the amount of methyl iodide and base, and run the reaction at a lower temperature.[4]
Protocol 2: Mitsunobu Reaction with Methanol
The Mitsunobu reaction is a powerful tool for converting alcohols into various functional groups with inversion of stereochemistry.[5] It can be adapted for N-methylation by using the sulfonamide as the nucleophile and methanol as the methyl source.
Causality: This reaction is driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[5] A phosphine (typically PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activate the methanol for nucleophilic attack by the sulfonamide.[6] This method is performed under mild, neutral conditions, which is advantageous for sensitive substrates.
Mitsunobu Reaction Mechanism:
Caption: Key steps in the Mitsunobu N-methylation.
Detailed Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dimethoxybenzenesulfonamide (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous methanol (CH₃OH, 2.0-3.0 eq) in anhydrous THF (15-20 mL per gram of sulfonamide).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours.[7]
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture under reduced pressure.
-
Purification is the main challenge. The crude product can be purified by silica gel column chromatography. It is often helpful to first precipitate out some of the TPPO by triturating the crude residue with a solvent like diethyl ether.
Self-Validation:
-
TLC Monitoring: The formation of TPPO can be observed as a distinct spot on the TLC plate.
-
Troubleshooting: Low yields can result from impure reagents or insufficient drying of glassware and solvents. The major difficulty is the removal of byproducts (TPPO and the reduced hydrazine derivative). Careful chromatography is essential. Using polymer-supported PPh₃ can simplify purification.
Protocol 3: Phase-Transfer Catalysis (PTC)
PTC is an excellent methodology for reactions involving reactants in immiscible phases, such as an aqueous base and an organic solution of the substrate.[8] It is particularly useful for large-scale synthesis.[9][10]
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. The TBAB transports the deprotonated sulfonamide anion from the aqueous (or solid) phase into the organic phase, where it can react with the methylating agent (e.g., methyl iodide or dimethyl sulfate).[11][12]
PTC Catalytic Cycle:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis [mdpi.com]
Application Note & Protocol: Synthesis of N-methyl-3,4-dimethoxybenzenesulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of N-methyl-3,4-dimethoxybenzenesulfonamide, a representative sulfonamide compound. The protocol details the reaction between 3,4-dimethoxybenzenesulfonyl chloride and methylamine, a classic and highly efficient method for sulfonamide formation.[1][2] This application note is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering in-depth procedural details, mechanistic insights, and troubleshooting strategies to ensure reliable and reproducible outcomes. The causality behind experimental choices is explained to empower the user with a deeper understanding of the synthesis.
Introduction and Scientific Principles
The sulfonamide functional group (-SO₂NR₂) is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents exhibiting antimicrobial, anti-inflammatory, and diuretic properties.[3][4] The synthesis of these motifs is therefore of fundamental importance. The reaction of a sulfonyl chloride with a primary or secondary amine is the most direct and widely employed method for constructing the sulfonamide bond.[4][5]
This protocol focuses on the nucleophilic substitution reaction between the electrophilic sulfur atom of 3,4-dimethoxybenzenesulfonyl chloride and the nucleophilic nitrogen of methylamine. The reaction proceeds readily but requires careful control of conditions to maximize yield and purity.
Key Scientific Principles:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is displaced.
-
Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl). This acid must be neutralized by a base to prevent the protonation of the unreacted methylamine, which would render it non-nucleophilic. In this protocol, an excess of methylamine can serve as both the nucleophile and the acid scavenger, though a non-nucleophilic tertiary amine like triethylamine is often preferred for cleaner reactions and simpler stoichiometry.[1]
-
Moisture Sensitivity: 3,4-Dimethoxybenzenesulfonyl chloride is highly susceptible to hydrolysis.[1][6] Any moisture present in the reaction will convert the starting material into the unreactive 3,4-dimethoxybenzenesulfonic acid, significantly reducing the yield.[1] Therefore, the use of anhydrous solvents and an inert atmosphere is critical.[1]
Reaction Mechanism
Caption: General mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments may be necessary for different scales.
Materials and Equipment
| Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 3,4-Dimethoxybenzenesulfonyl chloride | C₈H₉ClO₄S | 236.67 | 23095-31-0 | Sigma-Aldrich | Corrosive, moisture-sensitive solid.[6] Store in a desiccator. |
| Methylamine, 2.0 M solution in THF | CH₅N | 31.06 | 74-89-5 | Acros Organics | Flammable, toxic. Handle in a fume hood. An aqueous solution is not suitable. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Fisher Scientific | Distill from CaH₂ before use for best results. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | EMD Millipore | Use from a solvent purification system or a fresh sealed bottle. |
| Hydrochloric Acid (HCl), 1 M solution | HCl | 36.46 | 7647-01-0 | VWR | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃), saturated | NaHCO₃ | 84.01 | 144-55-8 | J.T. Baker | For aqueous work-up. |
| Brine, saturated | NaCl | 58.44 | 7647-14-5 | LabChem | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Alfa Aesar | For drying the organic layer. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Sorbent Tech. | For column chromatography (230-400 mesh). |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Inert gas (Nitrogen or Argon) line with manifold
-
Syringes and needles
-
Ice/water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum) and developing chamber
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving 3,4-dimethoxybenzenesulfonyl chloride, methylamine, triethylamine, and dichloromethane MUST be performed in a certified chemical fume hood.
-
Reactivity Hazards: 3,4-Dimethoxybenzenesulfonyl chloride is corrosive and reacts with moisture.[6] Avoid inhalation of dust and contact with skin. Methylamine solutions are flammable and toxic. Triethylamine is corrosive and has a strong odor.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a 100 mL round-bottom flask.
-
Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Weigh 2.37 g (10.0 mmol, 1.0 eq) of 3,4-dimethoxybenzenesulfonyl chloride and add it to the flask.
-
Add 30 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the sulfonyl chloride.
-
Cool the flask to 0 °C using an ice/water bath.
-
-
Amine Addition:
-
To the stirred solution at 0 °C, add 1.67 mL (12.0 mmol, 1.2 eq) of triethylamine via syringe.
-
Slowly add 6.0 mL (12.0 mmol, 1.2 eq) of 2.0 M methylamine solution in THF dropwise over 15-20 minutes using a syringe. Causality: A slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.[1]
-
A white precipitate (triethylammonium chloride) will form immediately.[7]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 3-4 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (a small sample of the sulfonyl chloride in DCM) and the reaction mixture.
-
Develop the plate using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting sulfonyl chloride spot has disappeared.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 30 mL of DCM.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ for 15-20 minutes.
-
-
Isolation of Crude Product:
-
Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification
The crude N-methyl-3,4-dimethoxybenzenesulfonamide can be purified by one of the following methods:
-
Silica Gel Column Chromatography:
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.
-
Slowly add water or hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum.
-
Workflow Visualization and Data
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-methyl-3,4-dimethoxybenzenesulfonamide.
Summary of Reaction Conditions and Expected Data
| Parameter | Value / Description |
| Stoichiometry | |
| Sulfonyl Chloride | 1.0 eq |
| Methylamine | 1.2 eq |
| Triethylamine | 1.2 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C for addition, then warm to Room Temperature |
| Reaction Time | 3 - 4 hours |
| Typical Yield | 85 - 95% (after purification) |
| Product Information | N-methyl-3,4-dimethoxybenzenesulfonamide |
| Molecular Formula | C₉H₁₃NO₄S |
| Molecular Weight | 231.27 g/mol |
| Appearance | White to off-white solid |
| Characterization | Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Moisture contamination leading to hydrolysis of the sulfonyl chloride.[1] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a strict inert atmosphere.[1] |
| 2. Degraded 3,4-dimethoxybenzenesulfonyl chloride. | Use a fresh bottle of the reagent or verify its purity before use. | |
| 3. Inactive methylamine solution. | Use a fresh, verified solution of methylamine. | |
| Reaction Stalls / Incomplete | 1. Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature. Gentle heating (e.g., to 40 °C) can be attempted if necessary. |
| 2. Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously enough to keep the precipitate suspended. | |
| Multiple Spots on TLC | 1. Side reactions due to excessive temperature during addition. | Maintain the temperature at 0 °C during the addition of the amine and add it slowly. |
| 2. Bis-sulfonylation of methylamine (less common). | This can sometimes occur with primary amines.[7] Ensure stoichiometry is correct. Purification should separate this byproduct. | |
| Difficulty in Purification | 1. Large excess of a reagent was used. | Adhere to the recommended stoichiometry. An excess of sulfonyl chloride can be difficult to remove.[1] |
| 2. Oily product that won't crystallize. | The product may be an oil at room temperature if impure. Column chromatography is the recommended purification method. |
References
-
Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]
-
Love, B. E. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
García Ruano, J. L., et al. (2005). Mild and General Method for the Synthesis of Sulfonamides. Synthesis. Retrieved from [Link]
-
Nikpassand, M., et al. (2009). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Baran, P. S., et al. (2018). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Retrieved from [Link]
-
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved from [Link]
-
ResearchGate. (2025). N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- Google Patents. PT93598B - PROCESS FOR THE SYNTHESIS OF N-METHYL-3,4-DIMETOXY-PHENYL-ETHYLAMINE.
-
Hussain, H., et al. (2007). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 7. physicsforums.com [physicsforums.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
using 3,4-dimethoxy-N-methylbenzenesulfonamide as a drug discovery intermediate
An In-Depth Guide to the Application of 3,4-dimethoxy-N-methylbenzenesulfonamide as a Versatile Intermediate in Drug Discovery
Abstract
The benzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of a multitude of clinically approved drugs.[1] Its remarkable versatility stems from favorable physicochemical properties and the ability to engage in key interactions with a wide range of biological targets.[2][3][4] This guide focuses on a specific, highly functionalized intermediate, 3,4-dimethoxy-N-methylbenzenesulfonamide , exploring its strategic value in the synthesis of novel therapeutic agents. We provide a comprehensive overview of its synthesis, rationale for its use based on its structural components, detailed experimental protocols for its preparation and subsequent modification, and a framework for in silico analysis to accelerate the discovery pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates for the rational design of next-generation therapeutics.
The Strategic Value of the Benzenesulfonamide Scaffold
The sulfonamide functional group (-SO₂NHR) is a cornerstone of modern pharmacology, first rising to prominence with the advent of sulfa antibacterial drugs.[2][4][5] Beyond their antimicrobial origins, sulfonamide-containing molecules have demonstrated a vast spectrum of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antiviral properties.[3][6][7][8]
The success of this scaffold can be attributed to several key factors:
-
Synthetic Accessibility: Sulfonamides are readily synthesized, typically through the reaction of a sulfonyl chloride with an amine, allowing for extensive and diverse derivatization.[9][10]
-
Physicochemical Properties: The sulfonamide group is a strong hydrogen bond acceptor and, in the case of primary and secondary sulfonamides, a hydrogen bond donor. This facilitates strong and specific interactions with protein targets.
-
Metabolic Stability: The sulfonamide linkage is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Bioisosteric Replacement: The sulfonamide moiety is often used as a bioisostere for other functional groups like carboxylic acids or amides, offering an alternative way to modulate a compound's properties while maintaining biological activity.[11]
The specific intermediate, 3,4-dimethoxy-N-methylbenzenesulfonamide , incorporates additional features that enhance its utility as a drug discovery building block. The 3,4-dimethoxy substitution pattern on the phenyl ring is found in numerous natural products and pharmacologically active compounds, often influencing receptor affinity and metabolic pathways. The N-methylation of the sulfonamide nitrogen fine-tunes its hydrogen bonding capacity and lipophilicity, which can be critical for cell permeability and target engagement.
Table 1: Physicochemical Properties of 3,4-dimethoxy-N-methylbenzenesulfonamide
| Property | Value | Source |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₉H₁₃NO₄S | Calculated |
| Molecular Weight | 231.27 g/mol | Calculated |
| General Class | N-Substituted Benzenesulfonamide | [12] |
| Key Precursor | 3,4-Dimethoxybenzenesulfonyl chloride | [13][14] |
| Predicted XLogP3-AA | 1.2-1.5 | Estimated |
Synthesis of the Intermediate: A Validated Protocol
The synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide is a straightforward yet critical process that relies on the nucleophilic attack of methylamine on the corresponding sulfonyl chloride. The causality behind this protocol is to ensure a high-yield, pure product by controlling temperature to manage the exothermic reaction and using a base to neutralize the HCl byproduct, thereby driving the reaction to completion.[9]
Protocol 1: Synthesis of 3,4-dimethoxy-N-methylbenzenesulfonamide
Objective: To prepare the title intermediate from commercially available starting materials.
Materials:
-
Methylamine solution (2.0 M in THF, 1.5 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Hexane and Ethyl Acetate (for eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base and Nucleophile Addition: Add triethylamine (2.0 eq) to the cooled solution, followed by the slow, dropwise addition of the methylamine solution (1.5 eq) over 20-30 minutes. The causality for slow addition at low temperature is to control the exothermicity of the reaction and prevent the formation of side products.[9]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 hexane/ethyl acetate eluent system. The disappearance of the starting sulfonyl chloride spot indicates completion.
-
Aqueous Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amines), water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure 3,4-dimethoxy-N-methylbenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target intermediate.
Application in Lead Optimization: A Tamsulosin-Inspired Strategy
While 3,4-dimethoxy-N-methylbenzenesulfonamide is a valuable intermediate in its own right, its true power lies in its potential for elaboration into more complex, drug-like molecules. A relevant parallel can be drawn from the synthesis of Tamsulosin, an α₁ₐ adrenoceptor antagonist used to treat benign prostatic hyperplasia. Tamsulosin syntheses often involve a methoxy-substituted benzenesulfonamide intermediate that is subsequently N-alkylated.[16][17]
We can adapt this logic to demonstrate how our intermediate could be used in a fragment-based or lead optimization campaign. The following protocol outlines a hypothetical N-alkylation to append a pharmacologically relevant side chain.
Protocol 2: N-Alkylation for Library Synthesis (Hypothetical)
Objective: To demonstrate the utility of a related intermediate (N-H variant for reactivity) in constructing a small library of potential drug candidates via N-alkylation. Note: This protocol uses the N-desmethyl analog, 3,4-dimethoxybenzenesulfonamide, as the nucleophile.
Materials:
-
3,4-Dimethoxybenzenesulfonamide (1.0 eq)
-
2-(2-Ethoxyphenoxy)ethyl bromide (1.1 eq)[16]
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of 3,4-dimethoxybenzenesulfonamide in anhydrous DMF, add potassium carbonate. The base is critical for deprotonating the sulfonamide nitrogen, generating a more potent nucleophile.
-
Alkylating Agent Addition: Add 2-(2-ethoxyphenoxy)ethyl bromide to the suspension.
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting sulfonamide.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the N-alkylated product.
Drug Discovery Pathway Diagram
Caption: Strategic pathway from intermediate to drug candidate.
In Silico Framework for Target Identification and Validation
Before committing significant resources to synthesis and biological testing, computational methods can provide invaluable insights into the potential bioactivity of derivatives made from our intermediate.[18] This in silico workflow helps prioritize synthetic targets and generate testable hypotheses.
Protocol 3: High-Level In Silico Workflow
Objective: To computationally predict potential biological targets and assess the drug-likeness of virtual compounds derived from the intermediate.
Methodology:
-
Virtual Library Generation: Create a virtual library of derivatives by computationally modifying the 3,4-dimethoxy-N-methylbenzenesulfonamide core with various side chains and functional groups.
-
Target Identification (Reverse Docking): Submit the structure of the parent intermediate to reverse docking servers (e.g., PharmMapper, idTarget). These tools screen the compound against a large database of protein structures to identify potential biological targets.
-
Molecular Docking (Forward Docking):
-
Ligand Preparation: Generate 3D coordinates and optimize the geometry of virtual library compounds.
-
Receptor Preparation: Select high-resolution crystal structures of putative targets (e.g., carbonic anhydrases, kinases) from the Protein Data Bank (PDB). Prepare the protein by removing water, adding hydrogens, and defining the binding pocket.
-
Docking Simulation: Use software like AutoDock or Schrödinger to dock each virtual compound into the active site of the target protein. Analyze the results based on binding energy (scoring function) and the plausibility of the binding pose (e.g., hydrogen bonds, hydrophobic interactions).
-
-
ADMET Prediction: Utilize platforms like SwissADME or pkCSM to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-scoring virtual hits. This step is crucial for early de-selection of compounds with likely poor pharmacokinetic profiles.[18][19]
In Silico Discovery Workflow
Caption: Integrated in silico workflow for hit identification.
Conclusion
3,4-dimethoxy-N-methylbenzenesulfonamide represents a highly valuable and strategically designed intermediate for modern drug discovery. Its synthesis is robust and scalable, and its structure combines the proven pharmacological relevance of the benzenesulfonamide core with functional group modifications that allow for fine-tuning of physicochemical and pharmacokinetic properties. By integrating rational synthesis, analogous derivatization strategies, and predictive in silico modeling, researchers can effectively leverage this intermediate to accelerate the development of novel, high-value therapeutic agents. The protocols and frameworks provided herein offer a comprehensive guide for its practical application in any drug discovery program.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide. (2025). BenchChem.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Source Not Specified.
- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). PubMed.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
- Sulfonamide (medicine). (N.D.). Wikipedia.
- Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. (2024).
- Chemoenzymatic synthesis of Tamsulosin. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- N-[(3,4-difluorophenyl)methyl]-3,4-dimethoxy-N-methylbenzenesulfonamide. (N.D.). Guidechem.
- New practical synthesis of Tamsulosin. (2008). PubMed.
- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
- Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis. (2025). BenchChem.
- Benzenesulfonamide: Structure, Properties, and Applic
- Process for preparation of tamsulosin and its derivatives. (N.D.).
- Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Deriv
- N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. (2025). BenchChem.
- N'-(3,4-dimethoxybenzylidene)
- In Silico Prediction of N-(3,4-dimethoxyphenyl)benzenesulfonamide Bioactivity: A Technical Guide. (2025). BenchChem.
- 3,4-Dimethoxybenzenesulfonyl chloride. (N.D.). CymitQuimica.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (N.D.). RSC Publishing.
- Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019).
- 3,4-Dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide. (2026). ChemicalBook.
- 3,4-Dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide. (N.D.). ChemicalBook.
- N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. (N.D.). Chemazone.
- N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. (2025).
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (N.D.). The Royal Society of Chemistry.
- 3,4-Dimethoxybenzenesulfonyl chloride. (N.D.). Oakwood Chemical.
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (N.D.). Longdom Publishing.
- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (N.D.). Bentham Science Publishers.
- 3,4-Dimethoxybenzenesulfonyl chloride. (N.D.). BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]
- 11. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 13. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 14. 3,4-Dimethoxybenzenesulfonyl chloride [oakwoodchemical.com]
- 15. 23095-31-0|3,4-Dimethoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New practical synthesis of Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
solvent selection for sulfonamide synthesis dichloromethane vs THF
Application Note: Strategic Solvent Selection for Sulfonamide Synthesis – Dichloromethane (DCM) vs. Tetrahydrofuran (THF)
Introduction: The Chemistry of Sulfonamide Synthesis
The formation of sulfonamides via the nucleophilic attack of an amine on a sulfonyl chloride is a cornerstone reaction in medicinal chemistry, agrochemical development, and materials science. Despite the fundamental simplicity of this transformation, the highly electrophilic nature of sulfonyl chlorides makes the reaction exquisitely sensitive to environmental conditions.
As a Senior Application Scientist, the most critical decision you will make before setting up this reaction is the choice of solvent. The solvent dictates the reaction kinetics, the stability of the sulfonyl chloride, the physical state of the intermediates, and the downstream workup. This guide provides an in-depth mechanistic comparison between the traditional halogenated solvent, Dichloromethane (DCM) , and the ethereal alternative, Tetrahydrofuran (THF) , empowering you to design self-validating, high-yield protocols.
Mechanistic Insights: Causality in Solvent Selection
Dichloromethane (DCM): The Biphasic Workhorse
DCM is a highly polarizable, non-coordinating, and aprotic solvent. Its primary advantage in sulfonamide synthesis lies in its complete immiscibility with water, making it the premier choice for Schotten-Baumann conditions (biphasic aqueous/organic reactions).
-
Causality of Protection: In a biphasic system, the sulfonyl chloride remains dissolved in the DCM layer, shielded from the bulk aqueous base. The reaction occurs at the solvent interface. As the amine attacks the sulfonyl chloride, the generated HCl byproduct is immediately partitioned into the aqueous layer and neutralized by an inorganic base (e.g., NaOH or Na₂CO₃). This prevents the amine from being protonated and deactivated[1].
-
Drawbacks & Regulatory Reality: While DCM often yields excellent conversions, it is under severe regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has heavily restricted DCM under the Toxic Substances Control Act (TSCA) due to its toxicity and environmental persistence, driving a shift toward greener alternatives 2[2] 3[3].
Tetrahydrofuran (THF): The Homogeneous Alternative
THF is a polar, aprotic, Lewis-basic ethereal solvent. Unlike DCM, THF is fully miscible with water, which generally precludes direct biphasic aqueous workups unless the product is salted out or the THF is evaporated first. THF is the solvent of choice for strictly anhydrous, homogeneous conditions using organic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Causality of Precipitation: When THF is used with TEA, the resulting byproduct, triethylamine hydrochloride (TEA·HCl), is highly insoluble in THF. The immediate precipitation of this salt drives the reaction forward via Le Chatelier's principle. However, this thick precipitate alters the fluid dynamics of the reaction, requiring vigorous mechanical or magnetic stirring to prevent the trapping of unreacted starting materials 4[4].
-
Substrate Compatibility: THF is mandatory when the sulfonyl chloride is exquisitely sensitive to aqueous hydrolysis, as it allows for a completely water-free environment.
Caption: Mechanistic pathway of sulfonamide formation and HCl neutralization.
Quantitative Comparison: DCM vs. THF
The following table synthesizes quantitative data and operational parameters to guide your solvent selection4[4], 5[5].
| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Boiling Point | 39.6 °C | 66.0 °C |
| Water Miscibility | Immiscible (Ideal for biphasic) | Fully Miscible (Homogeneous) |
| Solvation Properties | Non-coordinating, highly polarizable | Lewis basic, coordinates cations |
| Typical Yields | 55–86% | 60–75% |
| Reaction Time | 4–6 hours | 2–4 hours |
| Environmental/Safety | High toxicity, EPA TSCA restricted | Peroxide former, greener alternative |
| Byproduct Management | HCl neutralized by aqueous base | HCl neutralized by organic base (precipitates) |
Decision Workflow
Caption: Logical workflow for selecting DCM vs. THF in sulfonamide synthesis.
Validated Experimental Protocols
Protocol A: Biphasic Sulfonylation in DCM (Schotten-Baumann)
Best for: Stable sulfonyl chlorides, highly polar amines, and standard laboratory scale.
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in a 10% aqueous solution of Na₂CO₃ (3.0 eq).
-
Solvent Addition: Add an equal volume of DCM to create a biphasic mixture. Cool the flask to 0 °C using an ice bath. Causality: Cooling suppresses the competing hydrolysis of the sulfonyl chloride by the aqueous base.
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes. Causality: Dropwise addition controls the exotherm, while vigorous stirring maximizes the interfacial surface area where the reaction occurs.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Self-Validation Checkpoint: Stop stirring and allow the phases to separate. Spot the DCM layer on a TLC plate. The disappearance of the sulfonyl chloride and appearance of a UV-active product spot confirms conversion.
-
Workup: Separate the organic layer. Wash the aqueous layer once with fresh DCM. Combine the organic layers, wash with 1M HCl (to remove unreacted amine), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Homogeneous Anhydrous Sulfonylation in THF
Best for: Water-sensitive sulfonyl chlorides, strict anhydrous requirements, and avoiding halogenated waste.
-
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (nitrogen or argon). Dissolve the amine (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Base Addition: Add an organic base, such as Triethylamine (TEA) or DIPEA (2.0–2.5 eq), to the solution. Cool to 0 °C. Causality: Excess base is required—one equivalent to react with the sulfonyl chloride (if forming a highly reactive sulfene intermediate) and one to neutralize the resulting HCl4[4].
-
Electrophile Addition: Slowly add the sulfonyl chloride (1.1 eq) dropwise.
-
Self-Validation Checkpoint: Within 10–15 minutes, a dense white precipitate (TEA·HCl) should form. If the solution remains completely clear, verify the integrity of your sulfonyl chloride (it may have already degraded to sulfonic acid). Ensure the magnetic stir bar is not immobilized by the precipitate.
-
Propagation: Stir at room temperature for 2–4 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the TEA·HCl salts. Concentrate the THF filtrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc), wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting & Analytical Verification
-
Low Yield due to Hydrolysis: If your yield is low and TLC shows a massive baseline spot, your sulfonyl chloride is hydrolyzing. This is common in DCM biphasic setups if the stirring is inadequate or the temperature is too high. Switch to the anhydrous THF protocol.
-
Amine Stoichiometry: In THF, if you observe incomplete conversion, ensure you are using at least 2.0 equivalents of the organic base. If the amine itself is acting as the base (in the absence of TEA), you must use >2.0 equivalents of the starting amine, inherently capping your theoretical yield based on the amine at 50% 4[4].
-
Solvent Purity: THF must be free of peroxides and strictly anhydrous. Trace water in THF will rapidly destroy the sulfonyl chloride, releasing HCl and prematurely precipitating your organic base.
References
- Benchchem.Technical Support Center: Scaling Up N,N-Dimethylphenothiazine-2-sulfonamide Synthesis.
- NIH / PMC.Metal-free introduction of primary sulfonamide into electron-rich aromatics.
- Benchchem.Troubleshooting low yield in amine sulfonylation.
- ResearchGate.Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
- MDPI.A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.
Sources
Precision Crystallization of N-Methyl Sulfonamide Derivatives: Controlling Polymorphism and Morphology
Abstract
N-methyl sulfonamide derivatives represent a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and carbonic anhydrase antagonists. However, the introduction of the N-methyl group disrupts the robust three-dimensional hydrogen-bonding network typical of primary sulfonamides, often leading to "oiling out," conformational polymorphism, and poor filtration properties. This guide provides a scientifically grounded, step-by-step protocol for crystallizing these derivatives, focusing on kinetic control and thermodynamic stability.
The Physicochemical Context: The "Methyl Effect"
To successfully crystallize N-methyl sulfonamides, one must understand why they behave differently from their non-methylated counterparts.
-
Hydrogen Bond Disruption: Primary sulfonamides (
) typically form robust 3D networks or 2D sheets via interactions. The N-methyl group removes one hydrogen bond donor, forcing the system into lower-dimensionality motifs—typically 1D catemers (chains) or centrosymmetric dimers [1]. -
Conformational Flexibility: The
bond allows rotation, leading to syn and anti conformers. N-methylation often lowers the energy barrier between these states, increasing the likelihood of conformational polymorphism [2]. -
Solubility Implications: The reduction in lattice energy (due to fewer H-bonds) generally lowers the melting point and increases solubility in lipophilic solvents, significantly increasing the risk of the compound separating as a supercooled oil rather than a crystal (Oiling Out).
Strategic Solvent Selection
The choice of solvent must balance solubility with the ability to support specific hydrogen-bonding motifs.
Table 1: Solvent Class Efficacy for N-Methyl Sulfonamides
| Solvent Class | Examples | Solubility Profile | Application | Risk Factor |
| Polar Protic | Methanol, Ethanol | High (Hot), Moderate (Cold) | Primary Choice. Promotes H-bond exchange, stabilizing polar facets. | Solvates (hydrates/alcoholates) are common. |
| Polar Aprotic | Ethyl Acetate, Acetone | High | Good for cooling crystallization. | Fast evaporation can trap metastable polymorphs. |
| Chlorinated | DCM, Chloroform | Very High | Avoid for crystallization. Use only for dissolution/transport. | Too soluble; yields amorphous foams upon evaporation. |
| Non-Polar | Toluene, Heptane | Low | Anti-solvent use only. | High risk of oiling out if added too quickly. |
Detailed Experimental Protocols
Protocol A: Controlled Cooling with Seeding (The "Workhorse" Method)
Best for: Scale-up (>100 mg), polymorph control, and avoiding oiling out.
Materials:
-
Crude N-methyl sulfonamide derivative
-
Solvent: Ethanol (absolute) or 2-Propanol
-
Anti-solvent (Optional): Water or Heptane
-
Equipment: Magnetic stirrer with temperature control, oil bath.
Step-by-Step Procedure:
-
Saturation: Suspend the crude solid in the chosen solvent (e.g., Ethanol) at room temperature.
-
Dissolution: Heat the slurry to near-reflux (
for EtOH). Add solvent in 0.5 mL increments until the solid just dissolves.-
Critical Check: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.
-
-
Nucleation Control (Seeding): Cool the solution slowly to
below the saturation temperature (metastable zone). Add 0.1% w/w seed crystals of the desired pure polymorph.-
Note: If no seeds are available from previous batches, scratch the glass wall with a glass rod to induce primary nucleation.
-
-
Cooling Ramp: Program a cooling rate of 0.5 °C/min down to
.-
Why? Rapid cooling (>1 °C/min) traps impurities and favors oiling out.
-
-
Maturation: Once at
, hold for 2 hours. If yield is low, cool further to . -
Isolation: Filter under vacuum. Wash with cold solvent (pre-chilled to
). Dry in a vacuum oven at .
Protocol B: Vapor Diffusion
Best for: Growing single crystals for X-ray Diffraction (SC-XRD).
Mechanism: Slow diffusion of a volatile anti-solvent reduces the solubility of the solute gently, favoring the growth of few, large, high-quality crystals.
Step-by-Step Procedure:
-
Inner Vial: Dissolve 10-20 mg of the compound in 0.5 mL of a "Good" solvent (e.g., THF or Methanol) in a small (2 mL) vial. Ensure the solution is clear.
-
Outer Vial: Place the small vial (uncapped) inside a larger (20 mL) vial.
-
Anti-Solvent Addition: Carefully add 3-5 mL of a volatile "Bad" solvent (e.g., Pentane or Diethyl Ether) into the outer vial.
-
Warning: Do not let the anti-solvent spill into the inner vial.
-
-
Sealing: Cap the large vial tightly.
-
Incubation: Store in a vibration-free, dark environment at constant temperature (
) for 3-7 days.-
Observation: Check for crystals without moving the vial.
-
Troubleshooting: The "Oiling Out" Phenomenon
Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for N-methyl sulfonamides. It occurs when the crystallization temperature is higher than the metastable liquid-liquid miscibility gap [3].
Mitigation Workflow
If your solution turns into a cloudy emulsion or deposits a sticky oil at the bottom:
-
Do NOT cool further. This will only harden the oil into an impure glass.
-
Re-heat the mixture until the oil re-dissolves and the solution is clear.
-
Add a "Bridge" Solvent: Add 10% volume of a solvent with intermediate polarity (e.g., Acetone if using Water/Toluene).
-
Seed at High Temperature: Add seed crystals while the solution is still hot (just below saturation point).
-
Reduce Concentration: Dilute the solution by 10-20%.
Visualization: Oiling Out Rescue Logic
Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during sulfonamide crystallization.
Polymorph Screening Workflow
Because N-methyl sulfonamides exhibit conformational polymorphism, a screening workflow is essential during early development to identify the thermodynamically stable form.
Figure 2: Workflow for differentiating kinetic (metastable) and thermodynamic polymorphs.
Characterization & Validation
Once crystals are obtained, validate the form using these key metrics:
-
PXRD (Powder X-Ray Diffraction): The gold standard. Look for sharp Bragg peaks. Amorphous material will show a "halo".
-
Specific to N-Methyl Sulfonamides: Watch for peak shifting in the low-angle region (
), which often indicates different packing arrangements of the sulfonamide dimer/catemer motifs [4].
-
-
DSC (Differential Scanning Calorimetry):
-
Sharp Endotherm: Indicates melting of a pure crystalline form.
-
Exotherm followed by Endotherm: Indicates a polymorph transition (metastable
stable) upon heating.
-
-
H-NMR: Always run an NMR of the redissolved crystal to ensure no chemical degradation occurred (e.g., hydrolysis of the sulfonamide bond, though rare).
References
-
Gelbrich, T., & Hursthouse, M. B. (2005). Systematic investigation of the structural diversity of N-alkyl- and N-cycloalkyl-substituted benzenesulfonamides. CrystEngComm. Link
-
Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design.[1] Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Crystallinity of Sulfonamide Compounds - Oiling Out. BenchChem Application Notes.[2] Link
-
Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism.[3] Chemical Reviews. Link
-
Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Journal of Chemical & Engineering Data. Link
Sources
Application Note: Microwave-Assisted Synthesis of Substituted Benzenesulfonamides
Abstract
Substituted benzenesulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics, COX-2 inhibitors, and carbonic anhydrase inhibitors. Traditional thermal synthesis (conductive heating) often suffers from long reaction times (2–24 hours), inconsistent yields, and the requirement for excess toxic bases. This Application Note details a validated microwave-assisted organic synthesis (MAOS) workflow that reduces reaction times to minutes while improving purity profiles. We present two distinct protocols: a Green Solvent-Free Method for standard couplings and a One-Pot Activation Method for synthesizing sulfonamides directly from sulfonic acids, bypassing unstable sulfonyl chloride isolation.
Introduction & Mechanistic Rationale
The Microwave Advantage
In conventional synthesis, heat is transferred from the vessel wall to the solvent via convection and conduction, creating temperature gradients. Microwave irradiation utilizes dielectric heating , where dipoles (such as the sulfonyl group and polar solvents) align with the oscillating electric field. This molecular friction generates internal heat instantaneously.
Key Advantages in Sulfonylation:
-
Selective Activation: The sulfonyl chloride (
) moiety is highly polar. MW irradiation specifically couples to this functional group, increasing the electrophilicity of the sulfur atom and lowering the activation energy for nucleophilic attack by the amine. -
Superheating: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly accelerating reaction kinetics (Arrhenius equation).
Mechanism of Action
The reaction proceeds via a Nucleophilic Acyl Substitution (specifically at the sulfur center).
Figure 1: Kinetic enhancement pathway via microwave irradiation. The oscillating field stabilizes the polar transition state.
Experimental Protocols
Protocol A: Green Solvent-Free Synthesis (Standard Coupling)
Best for: Stable sulfonyl chlorides and liquid amines.
This protocol utilizes the high dielectric loss of the reagents themselves to generate heat, eliminating the need for volatile organic solvents (VOCs).
Materials:
-
Substituted Benzenesulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Basic Alumina or solid
(Optional, as acid scavenger)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave process vial, mix the sulfonyl chloride (1 mmol) and amine (1.1 mmol).
-
Mixing: If both are solids, add a minimal amount (200 µL) of water or ethanol to create a slurry. If liquid, mix neat.
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Temperature: 80 °C
-
Time: 2–5 minutes
-
Power: Dynamic (Max 50W to prevent overshoot)
-
Stirring: High
-
-
Workup: Cool to room temperature. Add 5 mL cold water. The sulfonamide usually precipitates. Filter and wash with dilute HCl (to remove unreacted amine) followed by water.
Protocol B: One-Pot Synthesis from Sulfonic Acids (De Luca Method)
Best for: Unstable sulfonyl chlorides or when starting from sulfonic acid salts.
This advanced protocol generates the sulfonyl chloride in situ using TCT (Trichlorotriazine), avoiding the handling of moisture-sensitive intermediates.
Materials:
-
Sulfonic Acid or Sodium Salt (1.0 equiv)
-
TCT (2,4,6-Trichloro-1,3,5-triazine) (0.33 equiv)
-
Triethylamine (
) (Excess) -
Amine (Nucleophile)
Step-by-Step Workflow:
Figure 2: Two-stage one-pot synthesis workflow avoiding isolation of corrosive chlorides.
-
Activation: Dissolve Sulfonic acid (1 mmol) and TCT (0.33 mmol) in Acetone (2 mL). Add
(1.2 mmol). -
MW Step 1: Irradiate at 80 °C for 20 mins . (This forms the sulfonyl chloride).[1][5]
-
Filtration (Optional): If a precipitate forms (cyanuric acid byproduct), filter quickly through Celite.
-
Amination: To the filtrate, add the Amine (1.2 mmol) and a base (NaOH or
). -
MW Step 2: Irradiate at 50 °C for 10 mins .
-
Purification: Evaporate acetone. Dissolve residue in EtOAc, wash with 1N HCl and Brine.
Data Analysis & Performance
The following table compares the efficiency of Microwave-Assisted Organic Synthesis (MAOS) versus conventional thermal reflux for the synthesis of N-phenylbenzenesulfonamide.
| Parameter | Conventional Reflux | Microwave (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 2 – 10 Minutes | 60x – 120x Faster |
| Solvent | DCM / THF / Toluene | None / Water / Acetone | Green / Eco-friendly |
| Yield | 65 – 80% | 85 – 98% | +15-20% Yield |
| Purity (Crude) | 70 – 85% | >95% | Reduced Purification |
Data aggregated from De Luca et al. (2008) and Lakrout et al. (2014).
Troubleshooting & Safety
Safety: Pressure Management
-
Risk: Sulfonylation releases HCl gas (if no base is used) or generates heat rapidly.
-
Control: Always use a dedicated microwave vial with a pressure-relief cap (rated to 20 bar).
-
Volume: Do not fill vials >75% volume to allow headspace for gas expansion.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Use Protocol B (In-situ generation). |
| Charring / Blackening | Overheating (Thermal Runaway) | Reduce MW power. Use "PowerMax" cooling (compressed air) during irradiation. |
| Incomplete Reaction | Steric Hindrance (Bulky Amine) | Increase Temp to 120 °C. Add catalyst (e.g., 10 mol% DMAP). |
References
-
De Luca, L., & Giacomelli, G. (2008).[2][3][6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[7] The Journal of Organic Chemistry, 73(10), 3967–3969.[2] [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2014).[8] A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.[5][8] RSC Advances, 4(54), 28432-28437. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[9] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. scribd.com [scribd.com]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Note: Strategic Protocols for the Nucleophilic Substitution of Sulfonyl Chlorides
Abstract & Strategic Overview
The formation of sulfonamides and sulfonate esters via the nucleophilic substitution of sulfonyl chlorides (
This guide moves beyond basic textbook recipes. It provides a robust, field-tested framework for manipulating sulfonyl chlorides, distinguishing between Direct Displacement (for arylsulfonyl chlorides) and Sulfene Elimination-Addition (for alkanesulfonyl chlorides). We present three validated protocols designed to maximize yield and selectivity while minimizing common side reactions.
Mechanistic Insight: The Two Pathways
Understanding how the substitution occurs is critical for troubleshooting. Unlike carboxylic acid chlorides, sulfonyl chlorides can react via two distinct pathways depending on their structure and the base employed.
Pathway A: Direct Displacement ( -like)
-
Substrates: Arylsulfonyl chlorides (e.g., Tosyl chloride) and alkanesulfonyl chlorides lacking
-protons. -
Mechanism: The nucleophile attacks the sulfur atom, forming a trigonal bipyramidal transition state, followed by chloride expulsion.
-
Key Insight: Steric hindrance at the nucleophile significantly retards this pathway. Catalysis (e.g., DMAP) is often required for alcohols.[2]
Pathway B: Sulfene Intermediate (Elimination-Addition)
-
Substrates: Alkanesulfonyl chlorides with
-protons (e.g., Mesyl chloride). -
Mechanism: Base deprotonates the
-carbon, eliminating chloride to form a highly reactive sulfene ( ). The nucleophile then traps the sulfene. -
Key Insight: This pathway is extremely fast but moisture-sensitive. Using a weaker base or lower temperatures can favor direct displacement if selectivity issues arise.
Figure 1: Dual mechanistic pathways. Aryl substrates typically follow the direct path (white), while alkyl substrates may traverse the highly reactive sulfene intermediate (red dashed).
Experimental Protocols
Protocol A: Standard Anhydrous Synthesis (The "Workhorse")
Best for: Valuable amines, moisture-sensitive substrates, and general library synthesis.
Reagents:
-
Sulfonyl Chloride (1.1 – 1.2 equiv)
-
Amine (1.0 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DCM or THF (
M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve the amine and base in anhydrous DCM.
-
Cooling: Cool the mixture to
. Critical: This suppresses bis-sulfonylation of primary amines. -
Addition: Add the sulfonyl chloride (neat or as a DCM solution) dropwise over 10–15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1–4 hours).
-
Quench: Add a small amount of diamine (e.g., N,N-dimethylethylenediamine) to scavenge excess sulfonyl chloride if purification is difficult, or simply quench with water.
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine/amines), then Sat.
(to remove sulfonic acids), then Brine. Dry over .[3]
Protocol B: DMAP-Catalyzed Sulfonylation
Best for: Alcohols (Sulfonate ester synthesis) and sterically hindered amines.
The "Why": Alcohols are poor nucleophiles compared to amines. Without catalysis, the reaction is sluggish and prone to side reactions (e.g., conversion to alkyl chlorides). DMAP forms a reactive
Reagents:
-
Sulfonyl Chloride (1.2 – 1.5 equiv)
-
Alcohol (1.0 equiv)[2]
-
Base: TEA (1.5 equiv)[2]
-
Catalyst: DMAP (0.1 – 0.2 equiv)[2]
Procedure:
-
Dissolve alcohol, TEA, and DMAP in DCM.[2] Cool to
. -
Note: Maintain
for at least 30 minutes before warming. The intermediate is reactive; allowing it to warm too fast can lead to decomposition. -
Workup: Wash rigorously with dilute acid (e.g., 0.5 M citric acid or HCl) to ensure complete removal of DMAP, which can trail in chromatography.
Protocol C: Schotten-Baumann (Biphasic Green Chemistry)
Best for: Amino acids, water-soluble amines, and large-scale reactions where organic solvent waste is a concern.
Reagents:
-
Sulfonyl Chloride (1.1 equiv)
-
Amine (1.0 equiv)
-
Base:
or (2.0 – 3.0 equiv) -
Solvent: Water / Dioxane or Water / DCM (1:1 ratio)
Procedure:
-
Dissolve the amine in the aqueous base solution.[7]
-
Dissolve the sulfonyl chloride in the organic solvent (DCM or Dioxane).
-
Add the organic phase to the aqueous phase vigorously.
-
Stirring: High-speed stirring is essential to maximize the interfacial surface area.
-
Workup: Acidify the aqueous layer (if product is acidic) to precipitate the product, or separate layers and extract the organic phase.
Optimization & Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Hydrolysis ( | Wet solvents or old reagents. | Use freshly distilled sulfonyl chlorides. Switch to Protocol A with anhydrous solvents. |
| Bis-sulfonylation ( | Excess reagent or high temp. | Strictly control stoichiometry (1.0 : 1.0). Keep reaction at |
| No Reaction (Alcohols) | Poor nucleophilicity.[8] | Add DMAP (10-20 mol%). Switch solvent to Pyridine (acts as solvent & catalyst). |
| Alkyl Chloride Formation ( | Chloride ion attacking product. | This is a side reaction with alcohols. Avoid heating. Use sulfonate anhydride ( |
| Purple/Black Color | Decomposition of amine. | Common with electron-rich anilines. Perform reaction under strict |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal sulfonylation protocol based on substrate class.
References
-
Organic Syntheses. (2011). Sulfonamide Synthesis Protocols and Protecting Group Strategies. Org. Synth. 2011, 88, 202-211. Retrieved from [Link]
-
Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Schotten-Baumann Reaction: Conditions and Mechanism. Retrieved from [Link]
-
American Chemical Society. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support [beilstein-journals.org]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. pubs.acs.org [pubs.acs.org]
preparation of sulfonamide-based kinase inhibitors
Application Note: Strategic Preparation & Optimization of Sulfonamide-Based Kinase Inhibitors
Abstract
Sulfonamides (
Strategic Design: The Sulfonamide Pharmacophore
Effective synthesis begins with understanding the why. In kinase inhibition, the sulfonamide moiety rarely acts merely as a linker; it is an active participant in molecular recognition.
-
Type I Binding (DFG-in): The sulfonamide often positions the inhibitor to interact with the "hinge region" of the kinase. The nitrogen atom (
) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residues. -
Type II Binding (DFG-out): In inhibitors like Sorafenib, the sulfonamide (often part of a urea motif or directly linked) bridges the ATP pocket to the allosteric hydrophobic pocket created when the activation loop (DFG motif) flips out. Here, the sulfonyl oxygen atoms accept hydrogen bonds from the backbone amide of the DFG-aspartate.
Critical Design Consideration:
The
Figure 1: Iterative workflow for the development of sulfonamide kinase inhibitors.
Synthetic Protocols: S-N Bond Formation
While multiple routes exist, two primary methodologies dominate the landscape: the classical nucleophilic substitution and the Palladium-catalyzed coupling.
Method A: Classical Nucleophilic Substitution (The "Workhorse")
This method reacts a sulfonyl chloride with an amine.[1] It is robust but prone to hydrolysis of the sulfonyl chloride if moisture is not strictly controlled.
Reagents:
-
Electrophile: Aryl sulfonyl chloride (1.0 equiv).
-
Nucleophile: Aryl/Heteroaryl amine (1.0 - 1.2 equiv).
-
Base: Pyridine (Solvent/Base) or DIPEA/TEA (1.5 - 2.0 equiv).
-
Solvent: Anhydrous DCM (preferred) or THF.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with
or Argon. -
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.0 equiv).
-
Scientist's Note: If the amine is an HCl salt, increase base to 3.0 equiv to ensure the free base is available.
-
-
Cooling: Cool the mixture to 0°C in an ice bath. Sulfonyl chlorides are highly reactive; controlling the exotherm prevents bis-sulfonylation.
-
Addition: Add the sulfonyl chloride (1.0 equiv) dropwise (dissolved in minimal DCM if solid).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS (Target mass: M+H).
-
QC Check: If starting material persists but sulfonyl chloride is consumed (hydrolyzed to sulfonic acid), add another 0.2 equiv of sulfonyl chloride.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove pyridine/unreacted amine), sat.
, and Brine.[2] Dry over .[3][4]
Method B: Pd-Catalyzed Sulfonamidation (Buchwald-Type)
Used when the sulfonyl chloride is unstable or the amine is essentially non-nucleophilic (e.g., electron-deficient heteroamines).
Protocol Summary:
-
Reactants: Aryl bromide/iodide + Primary Sulfonamide.
-
Catalyst:
or Pd(OAc)2. -
Ligand: Xantphos or BrettPhos (critical for success).
-
Base:
(dry). -
Conditions: Dioxane, 100°C, sealed tube, inert atmosphere.
Figure 2: Decision matrix for selecting the optimal synthetic route.
Purification & Characterization
Sulfonamides are polar and acidic, often leading to "tailing" on silica gel.
Purification Troubleshooting Table:
| Issue | Cause | Solution |
| Tailing on TLC/Column | Acidic N-H interacting with silica | Add 1% Acetic Acid or 0.5% TEA to the mobile phase. |
| Co-elution with Byproducts | Similar polarity to sulfonic acid | Wash organic layer thoroughly with sat. |
| Oiling Out | Impurities preventing crystallization | Dissolve in minimal hot EtOH/iPrOH and add water dropwise until turbid; cool slowly. |
| Bis-sulfonylation | Excess sulfonyl chloride/High Temp | Strict 1:1 stoichiometry; maintain 0°C during addition. |
Characterization Standards (E-E-A-T):
-
NMR: The sulfonamide
proton typically appears as a broad singlet between 9.0–11.0 ppm in DMSO- . It is often invisible in due to exchange. -
Purity: For biological assays, purity must be >95% by HPLC (254 nm) to avoid false positives from toxic synthetic intermediates (e.g., sulfonyl chlorides are potent alkylators).
Biological Evaluation: The Kinase Assay
Once synthesized, the inhibitor is validated in an enzymatic assay.
Protocol (ADP-Glo Format):
-
Preparation: Prepare 10 mM stock of inhibitor in 100% DMSO.
-
Dilution: Serial dilution (3-fold) in kinase buffer (ensure final DMSO < 1%).
-
Incubation: Incubate Kinase + Inhibitor for 15 mins at RT (allows for slow-binding Type II kinetics).
-
Activation: Add ATP + Substrate peptide. Incubate 60 mins.
-
Detection: Add ADP-Glo reagent (depletes ATP) -> Add Detection Reagent (converts ADP to Light).
-
Analysis: Plot RLU vs. log[Inhibitor] to determine
.
References
-
National Institutes of Health (NIH). (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Drug Hunter. (2019). Kinase Inhibitor Types Predicted with Machine-Learning. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3,4-Dimethoxybenzenesulfonyl Chloride
Welcome to the technical support center for 3,4-dimethoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure successful experimental outcomes. As a highly reactive and valuable synthetic intermediate, 3,4-dimethoxybenzenesulfonyl chloride's efficacy is critically dependent on proper handling to prevent its primary degradation pathway: hydrolysis. This guide provides in-depth, field-proven insights and protocols to maintain the integrity of your reagent and maximize your reaction yields.
Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides are powerful electrophiles, a characteristic that makes them exceptionally useful for synthesizing sulfonamides, sulfonate esters, and other key molecular structures in medicinal chemistry.[1][2] However, this high reactivity also makes them highly susceptible to nucleophilic attack by water. The presence of even trace amounts of moisture in solvents, reagents, or the reaction atmosphere can lead to rapid hydrolysis, converting the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid.[3] This not only consumes the starting material but also complicates purification and ultimately lowers the yield of your desired product.[4]
Frequently Asked Questions (FAQs)
Q1: I'm observing low yields and an unexpected, highly polar byproduct in my reaction with 3,4-dimethoxybenzenesulfonyl chloride. What's happening?
A: This is a classic sign of hydrolysis.[4] The 3,4-dimethoxybenzenesulfonyl chloride is likely reacting with water in your reaction setup. This converts it to 3,4-dimethoxybenzenesulfonic acid, which will not participate in the desired reaction (e.g., with an amine to form a sulfonamide).[3] The sulfonic acid is a highly polar, often water-soluble compound that will appear as a distinct spot on a TLC plate (typically at the baseline) or a separate peak in an LC-MS analysis.[4]
Q2: How can I confirm that my sulfonyl chloride has hydrolyzed?
A: You can use several analytical techniques to detect hydrolysis:
-
TLC Analysis: The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride. It will typically appear as a new spot with a much lower Rf value.
-
NMR Spectroscopy: In a ¹H NMR spectrum, the proton signals of the sulfonic acid will have different chemical shifts compared to the sulfonyl chloride. The sulfonic acid proton itself may be visible as a broad singlet, depending on the solvent and concentration.
-
LC-MS Analysis: This is a highly effective method. You will observe a new peak in the chromatogram with a mass corresponding to the sulfonic acid (C₈H₁₀O₅S, MW: 218.23) and the disappearance of the peak for the sulfonyl chloride (C₈H₉ClO₄S, MW: 236.67).[5][6]
Q3: What are the correct storage conditions for 3,4-dimethoxybenzenesulfonyl chloride to ensure its long-term stability?
A: Proper storage is the first line of defense against hydrolysis. Since 3,4-dimethoxybenzenesulfonyl chloride is a moisture-sensitive solid, it must be protected from both atmospheric water and high temperatures.[7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[7] | Minimizes thermal decomposition and slows the rate of any potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon).[9][10] | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed, moisture-proof container.[8] | Acts as a physical barrier against moisture ingress. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental exposure to water or reactive chemicals like strong bases or oxidizing agents.[9] |
Q4: Can I use an aqueous work-up for my reaction?
A: Yes, but it must be performed with care. Aryl sulfonyl chlorides are generally less soluble in water, which can offer some protection against rapid hydrolysis during extraction.[4][11] However, prolonged contact with an aqueous phase will lead to degradation. If an aqueous work-up is necessary, it should be performed quickly, preferably with cold water or brine, to minimize the contact time and slow the hydrolysis rate.[4] Promptly extract your product into an organic solvent and dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
The Mechanism of Hydrolysis
The hydrolysis of 3,4-dimethoxybenzenesulfonyl chloride is a classic nucleophilic substitution reaction. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A water molecule acts as a nucleophile, attacking this electrophilic sulfur center. This is followed by the displacement of the chloride ion, which is a good leaving group, resulting in the formation of 3,4-dimethoxybenzenesulfonic acid and hydrochloric acid (HCl).[10]
Caption: Mechanism of sulfonyl chloride hydrolysis.
Troubleshooting Guide: Identifying and Solving Hydrolysis Issues
If you suspect hydrolysis is compromising your experiment, consult the table below for common causes and their solutions.
| Observation / Problem | Potential Cause | Recommended Solution & Protocol |
| Low or no product yield; sulfonic acid detected by TLC/LC-MS. | Contaminated Solvents or Reagents | Action: Use fresh, rigorously dried anhydrous solvents.[4] Protocol: Purchase high-quality anhydrous solvents and store them over molecular sieves. If necessary, distill solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM) immediately before use. Ensure all other reagents, such as amines or bases, are also anhydrous. |
| Reaction fails to initiate or proceeds very slowly. | Atmospheric Moisture | Action: Conduct the reaction under a strictly inert atmosphere.[4] Protocol: Assemble all glassware while hot from the oven (>100°C) and allow it to cool under a stream of dry nitrogen or argon. Use a Schlenk line or a glovebox for the reaction setup and reagent additions. Use rubber septa and syringes for transferring liquids. |
| Yield decreases during work-up. | Hydrolysis During Extraction | Action: Minimize contact time with aqueous solutions and work at low temperatures.[4] Protocol: Perform the aqueous wash quickly using pre-chilled (0-5°C) deionized water or brine. Immediately separate the layers and dry the organic phase thoroughly over a fresh portion of anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate without delay. |
Experimental Protocols: Best Practices for Preventing Hydrolysis
Adherence to strict anhydrous techniques is non-negotiable for success. Follow these protocols to create a water-free environment for your reaction.
Protocol 1: Preparation of Anhydrous Reaction Apparatus
-
Glassware Preparation: Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.). Place the glassware in an oven at a temperature above 120°C for at least 4 hours (preferably overnight).[4]
-
Assembly: Immediately assemble the hot glassware under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from adsorbing onto the cool glass surfaces.
-
Cooling: Allow the assembled apparatus to cool to room temperature under the inert atmosphere before introducing any reagents.
Protocol 2: A General Procedure for Sulfonamide Synthesis Under Anhydrous Conditions
This protocol describes a typical reaction between 3,4-dimethoxybenzenesulfonyl chloride and a primary/secondary amine.
-
Reagent Preparation: In the assembled anhydrous apparatus, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 eq) in a suitable anhydrous solvent (e.g., THF, DCM).[1][3]
-
Temperature Control: Cool the stirred solution to 0°C using an ice-water bath. Low temperatures help control the exothermic nature of the reaction and minimize potential side reactions.[3]
-
Sulfonyl Chloride Addition: Dissolve the 3,4-dimethoxybenzenesulfonyl chloride (1.0-1.1 eq) in a small amount of anhydrous solvent in a separate dry flask under an inert atmosphere. Slowly add this solution dropwise to the cooled amine solution via a syringe or an addition funnel over 15-30 minutes.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting amine and sulfonyl chloride.[4]
-
Work-up and Purification: Once the reaction is complete, proceed with a careful work-up as described in the FAQ section. Purify the crude product via column chromatography or recrystallization.
Caption: Workflow for preventing hydrolysis in synthesis.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Tech Support.
- BenchChem. (2025). Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis. BenchChem Tech Support.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–865. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(23), 3094-3101. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem Tech Support.
- Unknown Author. (2026). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
-
Sharma, P., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(1), 1-1. Retrieved from [Link]
-
De La Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(1), 1-1. Retrieved from [Link]
- BenchChem. (n.d.). preventing hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during reaction. BenchChem Tech Support.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Tech Support.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Tech Support.
-
Unknown Author. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Ambler, J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 903-906. Retrieved from [Link]
- BenchChem. (2025). In-Depth Technical Guide: Stability of 3,4-Dimethoxybenzyl Chloride Under Storage. BenchChem Tech Support.
- Unknown Author. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 23095-31-0: 3,4-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 7. 23095-31-0|3,4-Dimethoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting & Purification Guide for Sulfonamide Synthesis
Welcome to the Application Scientist Support Portal. This guide addresses the isolation of secondary sulfonamides synthesized via the reaction of sulfonyl chlorides with methylamine. It is structured to help researchers understand the mechanistic causality behind purification choices and implement self-validating protocols.
Q1: Why is unreacted methylamine so difficult to remove from my sulfonamide product?
When synthesizing a sulfonamide (
Methylamine is a primary amine and a strong base; its conjugate acid (methylammonium) has a
Because their
Q2: How do I separate methylamine using liquid-liquid extraction without losing my product?
Protocol A: The Standard Acidic Aqueous Workup Self-Validating Mechanism: The success of this protocol relies on the aqueous layer maintaining a pH < 2. If the pH rises above 3, the methylamine will not fully protonate, and the extraction will fail.
-
Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl.
-
Extraction: Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 1-2 minutes to maximize surface area contact between the phases.
-
Verification (Critical Step): Allow the layers to separate. Extract a drop of the aqueous layer and test it with pH paper. It must read between pH 1 and 2. If pH > 3, the excess methylamine has neutralized the acid; add more 1M HCl and repeat the extraction.
-
Phase Separation: Drain the aqueous layer (containing the methylammonium chloride salt) and discard it.
-
Neutralization: Wash the organic layer with saturated aqueous
to neutralize any residual HCl. -
Drying & Isolation: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the purified secondary sulfonamide.
Q3: My sulfonamide is water-sensitive. How can I remove methylamine without an aqueous workup?
Protocol B: Polymer-Supported Scavenging Self-Validating Mechanism: The disappearance of the amine is driven by covalent bonding to a macroscopic resin, which is physically removed from the system. If your sulfonamide is prone to aqueous hydrolysis, use a polymer-supported isocyanate scavenger (3)[3].
-
Solvation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM).
-
Scavenger Addition: Add 3-5 equivalents of polymer-supported isocyanate resin (e.g., polystyrene-bound isocyanate) relative to the estimated unreacted methylamine.
-
Agitation: Shake or stir the suspension gently at room temperature for 2-4 hours. The electrophilic isocyanate covalently binds the nucleophilic methylamine, forming a polymer-bound urea.
-
Filtration: Filter the mixture through a fritted funnel to remove the resin. Wash the resin twice with DCM.
-
Concentration: Concentrate the filtrate in vacuo.
Protocol C: Volatility-Driven Removal Methylamine is a gas at standard conditions with a boiling point of -6 °C (4)[4].
-
Sparging: In a well-ventilated fume hood, bubble a steady stream of inert gas (Nitrogen or Argon) directly through the crude reaction mixture for 30-60 minutes.
-
Vacuum Concentration: Transfer the mixture to a rotary evaporator and apply high vacuum at 40 °C. The free methylamine will co-evaporate with the solvent. (Note: This does not remove methylammonium chloride salts formed during the reaction).
Q4: What are the physical and chemical properties I should base my purification strategy on?
Understanding the quantitative differences between your reagents is key to troubleshooting.
| Compound | Reaction Role | Boiling Point | Aqueous Solubility (Neutral pH) | Aqueous Solubility (Acidic pH 1-2) | |
| Methylamine | Reactant / Base | 10.6 (Conjugate Acid) | -6 °C | Very High | Very High (as Cation) |
| Secondary Sulfonamide | Product | ~10 (Acidic Proton) | > 200 °C | Low | Low (Remains Neutral) |
| Methylammonium Chloride | Byproduct | N/A | Solid | N/A | Very High |
Q5: Troubleshooting: Why did an emulsion form during the acidic wash, and how do I break it?
A: Emulsions often form because the sulfonamide product or residual amine acts as a surfactant, stabilizing droplets of water in the organic phase. To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated sodium chloride (brine) directly to the separatory funnel (5)[5]. This "salting out" effect forces the organic and aqueous phases to separate. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric particulates that may be stabilizing the emulsion.
Q6: Troubleshooting: Why did my sulfonamide product disappear into the aqueous layer?
A: You likely performed a basic wash (e.g., using 1M NaOH or saturated
Process Visualization
Workflow for the acid-base extraction of methylamine from a sulfonamide reaction mixture.
References
-
Title: Methylamine | CH3NH2 | CID 6329 Source: PubChem - NIH URL: [Link]
-
Title: Methylamine Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]
-
Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: PMC - NIH URL: [Link]
-
Title: Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Troubleshooting Low Solubility of Sulfonamides in Biological Assays
The following technical guide addresses the solubility challenges of sulfonamides in biological assays. It is structured to provide mechanistic understanding followed by actionable troubleshooting protocols.
The Core Challenge: The "Weak Acid" Trap
Sulfonamides are structurally defined by the sulfonyl group connected to an amine. Crucially, the sulfonamide nitrogen (–SO₂NH–) acts as a weak acid .
-
Mechanism: In basic conditions, the proton is lost, forming a highly soluble anion. In acidic conditions (often including physiological pH 7.4 for some derivatives), the molecule remains neutral and poorly soluble.
-
The "Crash": Most researchers prepare stocks in DMSO (where solubility is high). When this stock is spiked into aqueous buffer (pH 7.4) or cell media, the solvent environment shifts instantly from lipophilic to hydrophilic. If the assay pH is near or below the sulfonamide's pKa, the neutral species dominates, leading to immediate micro-precipitation.
Quantitative Insight: pKa vs. Solubility
The solubility of sulfonamides is strictly pH-dependent.
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] pKa | Solubility at pH 5.0 (Neutral) | Solubility at pH 7.4 (Physiological) | Risk Level at pH 7.4 |
| Sulfanilamide | 10.4 | Low | Low | High (Mostly neutral) |
| Sulfadiazine | 6.5 | Low | Moderate/High | Low (Mostly ionized) |
| Sulfamethoxazole | 5.7 - 6.1 | Low | High | Low (Mostly ionized) |
| Sulfasalazine | ~0.6, 2.4, 9.7 | Very Low | Low | High (Complex ionization) |
Key Takeaway: If your sulfonamide has a pKa > 7.4, it will be predominantly neutral in your assay buffer, significantly increasing the risk of precipitation.
Phase 1: Stock Solution Optimization
Before the compound ever touches the cells or enzyme, the stock must be thermodynamically stable.
Troubleshooting DMSO Stocks
Issue: "My 100 mM stock has crystals or looks cloudy after freezing."
Root Cause:
-
Hygroscopicity: DMSO absorbs water from the air.[9] Even 1-2% water content in DMSO can drastically reduce sulfonamide solubility.
-
Cold Precipitation: Solubility decreases at -20°C.
Protocol: The "Anhydrous Recovery"
-
Warm: Incubate the stock vial at 37°C for 15 minutes.
-
Sonicate: Use an ultrasonic bath (not a probe) for 5-10 minutes.
-
Verify: Hold the vial up to a light source. The liquid must be a single, clear phase. Any refraction indicates micro-crystals.
-
Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles and moisture entry. Use anhydrous DMSO (≥99.9%).
Phase 2: The Aqueous Transition (The Danger Zone)
This is where 90% of failures occur. You are diluting a hydrophobic solvent (DMSO) into a hydrophilic sink (Media/Buffer).
Workflow: Serial Dilution Strategy
Incorrect Method (High Risk): Diluting the 100 mM DMSO stock directly into Media to make a 1 mM intermediate.
-
Result: The compound crashes out because the DMSO concentration drops too fast while the drug concentration remains high.
Correct Method (The "DMSO-Keep" Technique): Perform all serial dilutions in 100% DMSO first.
-
Prepare 1000x stocks in DMSO for every test concentration (e.g., if testing 10 µM, 1 µM, 0.1 µM, prepare 10 mM, 1 mM, 0.1 mM stocks in DMSO).
-
Spike these 1000x DMSO stocks into the assay medium (1:1000 dilution).
-
Benefit: This ensures the final DMSO concentration is constant (0.1%) and minimizes the time the compound spends in "intermediate" aqueous concentrations where it might precipitate.
-
Diagram: Troubleshooting Logic Flow
The following decision tree outlines the step-by-step logic for resolving precipitation issues.
Caption: Diagnostic workflow for identifying the root cause of sulfonamide precipitation in biological assays.
Phase 3: Advanced Formulation Strategies
If standard optimization fails, use these formulation modifications.
A. Salt Selection
Many sulfonamides are available as Sodium salts (e.g., Sulfadiazine Sodium).
-
Why: The sodium salt is pre-ionized. It dissolves instantly in water.
-
Caution: This raises the pH of unbuffered solutions. Ensure your assay buffer (HEPES/PBS) is strong enough (≥25 mM) to maintain pH 7.4 upon addition.
B. Complexation (Cyclodextrins)
If the assay cannot tolerate high pH or DMSO:
-
Additive: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Prepare the assay buffer with 0.5% - 1.0% (w/v) HP-β-CD.
-
Mechanism: The hydrophobic sulfonamide core sits inside the cyclodextrin "donut," shielding it from water while the exterior remains soluble. This often increases solubility by 10-50 fold without affecting biological activity [1].
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Generally, no. Sulfonamides are less soluble in ethanol than in DMSO. Furthermore, ethanol is more volatile (changing concentrations during incubation) and often more toxic to cells at equivalent percentages. Stick to DMSO unless strictly contraindicated.
Q2: My cells are dying, is it the sulfonamide or the precipitate? A: It could be the "physical" toxicity of the crystals. Micro-crystals can lyse cell membranes mechanically.
-
Test: Spin the media at 13,000 x g for 10 minutes. If the supernatant is non-toxic but the resuspended pellet is toxic, the issue is precipitation, not chemical pharmacology.
Q3: Why does precipitation happen in PBS but not in Media? A: Serum proteins (Albumin/FBS) in media act as "sinks," binding the drug and keeping it in solution (though potentially reducing the free active concentration). PBS lacks these proteins, making it a harsher solubility test. If you screen in PBS, you are testing "worst-case" solubility [2].
References
-
Martinez, A., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (PMC). [Link]
-
Perlovich, G. L., et al. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]
-
NanoTemper. (2023). DMSO - Definition and Relevance in Assays. NanoTemper Technologies. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Steric Hindrance in N-Methyl Sulfonamide Synthesis
Introduction: The Steric Challenge
Synthesizing N-methyl sulfonamides (
The Symptom: You observe low conversion, unreacted sulfonyl chloride, or rapid hydrolysis of the chloride to the sulfonic acid, despite using standard bases like TEA or Pyridine.
The Solution: This guide moves beyond "add more base." We provide four distinct workflows to bypass the steric energy barrier, ranging from catalytic activation to alternative electrophiles (SuFEx) and stepwise synthesis.
Module 1: Optimizing the Standard Chloride Route
Scenario: You are reacting a sulfonyl chloride (
Q1: Why is my sulfonyl chloride hydrolyzing instead of coupling?
A: Steric hindrance slows the rate of aminolysis (
Troubleshooting Protocol:
-
Switch Solvent: Move from DCM to Acetonitrile (MeCN) . MeCN is more polar, stabilizing the transition state, and often enhances the solubility of polar intermediates.
-
Nucleophilic Catalysis (The "Turbo" Charger): Add DMAP (4-Dimethylaminopyridine) or N-Methylimidazole (NMI) .
-
Lewis Acid Activation: For extremely hindered amines where DMAP fails, use Indium (In) powder .
Self-Validating Protocol: DMAP-Catalyzed Coupling
-
System Check: If the reaction turns deep yellow/orange upon DMAP addition, the active N-sulfonylpyridinium species has formed. If it stays colorless, the chloride may already be hydrolyzed.
| Step | Action | Critical Parameter |
| 1 | Dissolve Sulfonyl Chloride (1.0 equiv) in anhydrous MeCN. | Concentration: 0.2 M |
| 2 | Add N-methyl amine (1.2 equiv) and TEA (2.0 equiv). | Temp: |
| 3 | Add DMAP (0.1 equiv) . | Watch for color change. |
| 4 | Warm to | Monitor by TLC/LCMS. |
Module 2: The SuFEx Solution (Sulfonyl Fluorides)
Scenario: The sulfonyl chloride is too unstable or the amine is too hindered for the chloride route.
Q2: Why use Sulfonyl Fluorides (-SO2F) when Chlorides fail?
A: Sulfonyl fluorides are "sleepers." They are incredibly stable to hydrolysis (you can wash them with water) but react specifically with amines when activated by H-bonding catalysts or silyl ethers. This allows you to use higher temperatures without destroying the electrophile.
Q3: How do I activate the "stable" Sulfonyl Fluoride?
A: Use the Si-Amine Protocol or Calcium Catalysis .
-
Method A (Si-Amine): Pre-silylate the amine (forming
). The Si-F bond strength drives the reaction. -
Method B (Ca Catalysis): Use
.[1] The Calcium ion activates the fluoride, acting as a Lewis acid compatible with hard nucleophiles.
Protocol: Calcium-Catalyzed SuFEx
-
Reference: Ball et al.[1] (See Ref 1)
-
Mix Sulfonyl Fluoride (1.0 equiv) and N-methyl amine (1.2 equiv) in MeCN.
-
Add DABCO (2.0 equiv) and
(5-10 mol%). -
Heat to
. -
Validation: Monitor
NMR. Disappearance of the sulfonyl fluoride peak ( ppm) confirms conversion.
Module 3: The Sulfinyl "Backdoor" Route
Scenario: Both R and R' are extremely bulky (e.g., tert-butyl groups). Direct sulfonylation is impossible.
Q4: Is there a way to build the bond before oxidation?
A: Yes. Use Sulfinate Esters . Sulfinyl sulfur is pyramidal (chiral) and less crowded than the tetrahedral sulfonyl sulfur.
-
React Methyl Sulfinate (
) with a Lithium Amide ( ). -
This forms a Sulfinamide (
). -
Oxidize with mCPBA to the Sulfonamide.[4]
Why it works: The nucleophilic substitution at the sulfinyl center is orders of magnitude faster for hindered substrates.
Module 4: Post-Synthetic Methylation
Scenario: Coupling the N-methyl amine is failing, but the primary amine (
Q5: Can I make the primary sulfonamide first and then methylate?
A: Yes, this is often the most reliable "rescue" strategy.
-
Challenge: Bis-methylation (forming
) or O-methylation. -
Solution: Use Mitsunobu Methylation or Controlled Alkylation .
Protocol: Mitsunobu N-Methylation
This method is strictly mono-selective for sulfonamides (
-
Dissolve Primary Sulfonamide (
) in THF. -
Add Methanol (1.5 equiv) and Triphenylphosphine (
) (1.5 equiv). -
Add DIAD (1.5 equiv) dropwise at
. -
Validation: Check LCMS for M+14 mass shift.
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct synthetic route based on steric severity.
Figure 1: Decision tree for overcoming steric hindrance in sulfonamide synthesis.
Summary of Conditions
| Method | Best For | Key Reagents | Critical Success Factor |
| Standard | Unhindered substrates | TEA, DCM | Dry solvents to prevent hydrolysis. |
| Catalytic | Moderate hindrance | DMAP (10%), MeCN | Formation of active pyridinium intermediate. |
| SuFEx | Unstable chlorides / High heat | Use of Fluoride electrophile; high temp tolerance. | |
| Sulfinyl | Extreme hindrance | Oxidation step (mCPBA) must be controlled. | |
| Methylation | Failed coupling | Mono-selectivity (Mitsunobu is best). |
References
-
Calcium-Catalyzed SuFEx: Ball, N. D., et al. "Calcium-Catalyzed Sulfur(VI)-Fluoride Exchange (SuFEx) of Sulfonyl Fluorides with Amines."[1] Organic Letters, 2018.
-
Sulfinyl Route: Ruano, J. L. G., et al. "Mild and General Method for the Synthesis of Sulfonamides."[4] Synthesis, 2008.[4][5]
-
Indium Catalysis: Yan, J., et al. "Indium-Catalyzed Sulfonylation of Amines."[5] Synlett, 2007.[5]
-
N-Methylation Review: "A Guide for Mono-Selective N-Methylation... of Sulfonamides." PubMed, 2024.
-
General Troubleshooting: BenchChem Technical Support. "Optimizing Sulfonylation of Hindered Amines."
Sources
Technical Support Center: Mastering Exothermic Control in Sulfonyl Chloride Additions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for controlling the significant exotherm generated during the addition of sulfonyl chlorides in chemical synthesis, a critical step in the formation of sulfonamides and other key intermediates. Our focus is on ensuring reaction safety, maximizing product yield, and maintaining high purity.
Troubleshooting Guide: Navigating Common Exotherm-Related Issues
This section addresses specific challenges you may encounter during your experiments, providing direct, actionable solutions based on established scientific principles.
Issue 1: Rapid, Uncontrolled Temperature Spike (Runaway Reaction)
Symptom: The internal reaction temperature is rising rapidly and is no longer responsive to the cooling system.
Immediate Actions: A runaway reaction is a severe safety hazard that requires immediate and decisive action. Your priority is to ensure the safety of all personnel and bring the reaction under control.[1]
-
Stop Reagent Addition: Immediately cease the addition of the sulfonyl chloride.[1]
-
Maximize Cooling: Enhance the efficiency of your cooling system. For ice baths, add more ice and salt. For chillers, lower the setpoint to its minimum.[1]
-
Ensure Vigorous Stirring: Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.[1]
-
Execute Emergency Quench (If Pre-planned): If the temperature continues to escalate, and a pre-determined emergency quenching protocol is in place, add a suitable, pre-chilled quenching agent.[1]
Root Cause Analysis & Long-Term Solutions:
| Potential Cause | Explanation | Preventative Solution |
| Excessive Addition Rate | The rate of heat generation from the exothermic reaction is overwhelming the heat removal capacity of your cooling system. This is the most frequent cause of thermal runaways.[1] | Implement a significantly slower addition rate. Utilize a syringe pump or a dropping funnel for precise and controlled delivery of the sulfonyl chloride.[1] |
| Inadequate Cooling | The cooling bath or chiller may be undersized for the reaction scale or not functioning optimally.[1] | Employ a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller with greater cooling capacity. Ensure maximum surface area contact between the reaction vessel and the cooling medium.[1] |
| Poor Mixing | Inefficient stirring leads to localized concentrations of reactants, creating hot spots that can initiate a runaway reaction.[1] | Use an appropriately sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous. The formation of a vortex is a good indicator of efficient mixing. |
Issue 2: Low Product Yield
Symptom: The isolated yield of the desired product is significantly lower than anticipated.
Root Cause Analysis & Solutions:
Poorly controlled exotherms can negatively impact yield in several ways:
-
Thermal Degradation: Elevated temperatures can cause the decomposition of reactants, intermediates, or the final product.
-
Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, consuming starting materials and generating impurities.
-
Incomplete Reaction: Conversely, if the reaction is over-cooled to compensate for a fast addition, the reaction rate may be too slow, leading to incomplete conversion.
Optimization Strategies:
-
Strict Temperature Control: Maintain the reaction at the optimal temperature, which for many sulfonamide syntheses is between 0°C and 15°C.[1] Use a calibrated thermometer to monitor the internal reaction temperature.
-
Controlled Addition: As with preventing runaways, a slow, controlled addition of the sulfonyl chloride is crucial for maintaining the optimal temperature and maximizing yield.
-
Use of a Diluent: Conducting the reaction in a larger volume of an appropriate inert solvent can help to better dissipate the heat generated.[1]
Issue 3: Product is Impure and/or Discolored
Symptom: The crude or isolated product is off-color, or analytical data (e.g., NMR, LC-MS) shows the presence of significant impurities.
Root Cause Analysis & Solutions:
The formation of impurities and colored byproducts is a common result of poor exotherm management.[1]
-
Oversulfonation/Byproduct Formation: High localized temperatures can encourage secondary reactions, leading to undesired byproducts.[1]
-
Thermal Decomposition: As mentioned previously, heat can decompose your materials, creating a complex mixture of impurities.[1]
-
Oxidation: At higher temperatures, oxidative side reactions can occur, often producing highly colored compounds.[1]
Preventative Measures:
-
Maintain Low and Consistent Temperature: This minimizes the energy available for side reactions.
-
Consider Reverse Addition: In some cases, adding the amine to the sulfonyl chloride can help control the reaction. However, this must be evaluated on a case-by-case basis.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the strong exotherm during sulfonyl chloride addition?
The reaction between a sulfonyl chloride and a nucleophile, such as an amine, is highly exothermic due to the formation of a stable sulfonamide bond and a stable leaving group (chloride). The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it very reactive towards nucleophiles.[3]
Q2: How do I choose an appropriate solvent for my sulfonylation reaction?
The ideal solvent should be inert to the reactants and reaction conditions, dissolve the starting materials, and have a suitable boiling point for temperature control. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[4] The solvent can also play a role in the reaction mechanism and rate.
Q3: What is the best way to quench a reaction containing unreacted sulfonyl chloride?
Excess sulfonyl chloride must be safely neutralized before workup. The recommended procedure is to slowly add the reaction mixture to a cold, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate.[5][6] This should always be done in a fume hood, as the quench produces gaseous byproducts like carbon dioxide.[5]
Q4: Can I add water directly to the reaction to quench it?
While water does react with sulfonyl chlorides, the reaction can be violent and highly exothermic, leading to a rapid increase in temperature and pressure, and the release of corrosive hydrogen chloride gas.[5][7] It is much safer to add the reaction mixture to a large excess of a cold, stirred quenching solution.
Q5: My sulfonyl chloride has turned yellow upon storage. Is it still usable?
Discoloration often indicates some level of decomposition, which can be accelerated by heat and moisture.[5] This decomposition can release sulfur dioxide and hydrogen chloride.[5] While a slight color change may not significantly impact all reactions, for high-purity applications, it is best to use a fresh or purified reagent.[5]
Experimental Protocols
Protocol 1: Controlled Addition of Sulfonyl Chloride for Sulfonamide Synthesis
This protocol outlines a general procedure for the synthesis of a sulfonamide with careful control of the exotherm.
Materials:
-
Primary or secondary amine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)[4]
-
Non-nucleophilic base (e.g., Triethylamine or Pyridine)[4]
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Calibrated thermometer
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)[4]
Procedure:
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.[4]
-
Initial Charge: Dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the anhydrous solvent.[4]
-
Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.[4]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.[4] Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to maintain the temperature at or below 5 °C.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).[4]
Protocol 2: Safe Quenching of Unreacted Sulfonyl Chloride
This protocol details the safe neutralization of excess sulfonyl chloride post-reaction.
Materials:
-
Reaction mixture containing unreacted sulfonyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[5]
-
Ice bath
-
Large beaker (at least 5 times the volume of the reaction mixture)
-
Stir plate and stir bar
Procedure:
-
Prepare Quench Solution: In the large beaker, place a sufficient volume of saturated aqueous sodium bicarbonate solution (a minimum of 5-10 molar equivalents relative to the initial amount of sulfonyl chloride is a good starting point).[5]
-
Cool Quench Solution: Cool the sodium bicarbonate solution in an ice bath with stirring.[5]
-
Slow Addition: Slowly and carefully, add the reaction mixture dropwise to the cold, stirred bicarbonate solution.[5]
-
Control Foaming: Be prepared for vigorous gas (CO₂) evolution. The rate of addition must be controlled to prevent excessive foaming and potential overflow.[5]
-
Complete Quench: Continue stirring for at least 30 minutes after the addition is complete to ensure all the sulfonyl chloride has been neutralized before proceeding with the aqueous workup.
Visualizing the Process
Workflow for Exotherm Control
The following diagram illustrates the decision-making process and key control points for managing the exotherm during sulfonyl chloride addition.
Caption: Decision workflow for managing sulfonyl chloride addition exotherms.
Mechanism of Sulfonamide Formation
This diagram shows the general nucleophilic substitution reaction between a sulfonyl chloride and a primary amine.
Caption: General reaction scheme for sulfonamide synthesis.
References
- BenchChem. (n.d.). Managing exothermic reactions in the synthesis of sulfonamides.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Sdfine. (n.d.). Sulphuryl chloride.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
Sources
Validation & Comparative
High-Resolution ¹H NMR Analysis of 3,4-Dimethoxy-N-methylbenzenesulfonamide: A Comparative Guide to Spectral Interpretation and Validation
As drug development increasingly relies on highly functionalized small molecules, the rigorous structural validation of synthetic intermediates becomes paramount. 3,4-Dimethoxy-N-methylbenzenesulfonamide (DMBS-Me) is a critical gallic acid analogue, synthesized to enhance hydrophobicity and oral permeability in targeted anticancer and antioxidant therapies[1].
This guide objectively compares the ¹H NMR spectral performance of DMBS-Me across different solvent systems (CDCl₃ vs. DMSO-d₆) and benchmarks theoretical in silico predictions against literature-reported experimental data for its primary amine analogue (DMBS). Designed for analytical chemists and researchers, this guide establishes a self-validating framework for spectral assignment.
Structural Context & Chemical Shift Causality
To accurately assign the ¹H NMR spectrum of DMBS-Me, we must first deconstruct the electronic environment of the molecule. The core structure consists of a benzene ring heavily influenced by push-pull electronic effects:
-
Electron-Donating Groups (EDG): The two methoxy (-OCH₃) groups at positions 3 and 4 donate electron density into the aromatic ring via resonance, strongly shielding the ortho and para protons.
-
Electron-Withdrawing Group (EWG): The N-methylsulfonamide (-SO₂NHCH₃) group at position 1 withdraws electron density via induction, deshielding the ortho protons (H-2 and H-6).
According to the empirical additivity rules established in Structure Determination of Organic Compounds[2], this specific substitution pattern dictates a highly predictable first-order splitting system:
-
H-5 (Ar): Strongly shielded by the adjacent 4-OCH₃ group, appearing as a doublet (
Hz) at the most upfield aromatic position (~6.95 ppm). -
H-6 (Ar): Deshielded by the sulfonyl group but shielded by the 4-OCH₃, appearing as a doublet of doublets (
Hz) around 7.35 ppm. -
H-2 (Ar): Deshielded by the sulfonyl group and only weakly affected by the meta 4-OCH₃, appearing as a finely split doublet (
Hz) around 7.45 ppm.
Comparative Data Analysis: Predicted vs. Literature Baselines
A hallmark of a Senior Application Scientist is the critical evaluation of published data. Table 1 compares the predicted shifts of DMBS-Me against the published experimental shifts of its primary amine analogue, DMBS[1].
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)
| Proton Environment | Multiplicity & Coupling | DMBS-Me Predicted (CDCl₃, ppm) | DMBS-Me Predicted (DMSO-d₆, ppm) | Literature DMBS (CDCl₃, ppm)[1] |
| H-2 (Aromatic) | d ( | 7.45 | 7.30 | 7.88 (d, |
| H-6 (Aromatic) | dd ( | 7.35 | 7.25 | 7.43 (d, |
| H-5 (Aromatic) | d ( | 6.95 | 7.10 | 6.95 (d, |
| 3-OCH₃ | s | 3.92 | 3.80 | 3.96 (s) |
| 4-OCH₃ | s | 3.94 | 3.82 | 3.96 (s) |
| N-CH₃ | d ( | 2.65 | 2.45 | N/A (Primary Amine) |
| N-H | q (broad) / m | 4.50 | 7.20 | 4.85 (s, 2H) |
-
Critical Insight: The literature values for H-2 (7.88 ppm) and H-6 (7.43 ppm) in the DMBS report lack the expected ortho-coupling for H-6 and appear anomalously downfield for a 3,4-dimethoxy system. These shifts are more characteristic of a para-substituted system (e.g., 4-methoxybenzenesulfonamide). This highlights the necessity of self-validating protocols to prevent the propagation of misassigned or impure spectral data.
-
** Data Note: The literature reports a 6H doublet for the methoxy groups, which is physically impossible; this is likely a typographical error for two overlapping 3H singlets.
Solvent Selection Performance: CDCl₃ vs. DMSO-d₆
As detailed in Spectrometric Identification of Organic Compounds[3], solvent selection drastically alters the resolution of exchangeable protons.
-
Performance in CDCl₃: Chloroform-d is non-polar and weakly interacting. The N-H proton of DMBS-Me undergoes moderate chemical exchange, resulting in a broad, unresolved signal at ~4.50 ppm. Consequently, the adjacent N-CH₃ group often collapses from a doublet into a broad singlet.
-
Performance in DMSO-d₆: Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It locks the N-H proton into a stable hydrogen-bonded complex, drastically slowing the exchange rate and shifting the signal downfield to ~7.20 ppm. This allows the N-H proton to clearly couple with the N-CH₃ group, resolving the N-H as a sharp quartet and the N-CH₃ as a distinct doublet. For structural validation of secondary sulfonamides, DMSO-d₆ is the superior solvent.
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness in your spectral data, execute the following step-by-step methodology. Every step is designed with explicit causality to maximize resolution and validate structural integrity.
-
Sample Preparation: Dissolve 5–10 mg of DMBS-Me in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS).
-
Causality: High concentration ensures a high signal-to-noise ratio (SNR) for detecting minor impurities, while TMS provides an absolute internal chemical shift reference (0.00 ppm).
-
-
Temperature Equilibration: Insert the NMR tube into the spectrometer (e.g., 400 MHz or 600 MHz) and allow 5 minutes for thermal equilibration at 298 K.
-
Causality: Temperature gradients cause convection currents within the tube, which degrade line shape and broaden peaks.
-
-
Tuning and Matching: Perform automated or manual tuning of the probe specifically to the ¹H resonance frequency.
-
Causality: Optimal tuning maximizes RF power transfer, ensuring accurate 90-degree pulse widths and maximum sensitivity.
-
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Apply gradient shimming (Z1–Z5) until the lock level is perfectly stable.
-
Causality: Flawless magnetic field homogeneity is required to resolve the fine ~2.0 Hz meta-coupling between H-2 and H-6.
-
-
Acquisition Parameters: Set a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16–32 scans using a 30-degree flip angle.
-
Causality: A D1 of 2 seconds ensures complete longitudinal relaxation (T₁) for accurate quantitative integration of the N-CH₃ and O-CH₃ protons.
-
-
Spectral Processing: Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
-
Causality: The 0.3 Hz LB enhances SNR without significantly compromising the resolution of the critical J-couplings.
-
Workflow Visualization
Figure 1: Self-validating NMR workflow integrating experimental data with in silico prediction.
References
-
Gallic Acid Novel Derivatives Improve Cytotoxicity and Oxidative Stress in Non-Small Cell Carcinoma Cell Lines. Kosmos Publishers. Available at: [Link]
-
Structure Determination of Organic Compounds: Tables of Spectral Data. Pretsch, E., Bühlmann, P., Badertscher, M. Springer. Available at: [Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J. Wiley. Available at: [Link]
Comparative Analysis of Sulfonamide S=O Stretching Frequencies in Infrared Spectroscopy
An In-Depth Technical Guide
Introduction
Sulfonamides represent a cornerstone class of compounds in medicinal chemistry and drug development, renowned for their broad pharmacological profiles, including antibacterial, anti-inflammatory, and diuretic activities. The sulfonamide functional group (-SO₂NH-) is the key pharmacophore, and its structural integrity and intermolecular interactions are critical to its biological function. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable insights into the molecular structure and bonding environment of these compounds.
This guide provides a comprehensive analysis of the characteristic infrared absorption bands of the sulfonyl (S=O) group in sulfonamides. We will delve into the typical frequency ranges for the symmetric and asymmetric S=O stretching vibrations, explore the key factors that influence their position and shape, and present a validated experimental protocol for acquiring high-quality spectral data. This content is designed for researchers, scientists, and drug development professionals who rely on precise spectroscopic characterization to advance their work.
The Signature Vibrations of the Sulfonyl (SO₂) Group
The sulfonyl group gives rise to two distinct and intense absorption bands in the mid-infrared region, corresponding to its asymmetric and symmetric stretching modes. These bands are among the most characteristic features in a sulfonamide's IR spectrum.
-
Asymmetric S=O Stretch (νₐₛ SO₂): This vibration involves the two S=O bonds stretching out of phase. It is the higher frequency of the two bands and typically appears as a very strong absorption.
-
Symmetric S=O Stretch (νₛ SO₂): This mode involves the in-phase stretching of the two S=O bonds. It appears at a lower frequency and is also a strong, sharp absorption.
The precise wavenumbers for these stretches can vary depending on several factors, but they generally fall within predictable ranges. The table below summarizes the characteristic frequency ranges reported in the literature for solid-state measurements.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source(s) |
| Asymmetric S=O Stretch (νₐₛ SO₂) | 1344 - 1317 cm⁻¹ | [1] |
| 1320 - 1310 cm⁻¹ | [2] | |
| 1440 - 1355 cm⁻¹ | [3] | |
| Symmetric S=O Stretch (νₛ SO₂) | 1187 - 1147 cm⁻¹ | [1] |
| 1155 - 1143 cm⁻¹ | [2] | |
| 1170 - 1145 cm⁻¹ | [4] |
Other notable bands in a primary sulfonamide spectrum include the N-H stretching vibrations (typically two bands in the 3400-3200 cm⁻¹ region) and the S-N stretching vibration (around 924-906 cm⁻¹)[1][5].
Key Factors Influencing S=O Stretching Frequencies
A nuanced interpretation of a sulfonamide IR spectrum requires understanding the factors that can shift the S=O absorption bands from their expected positions. The physical state of the sample and intermolecular interactions are paramount.
Physical State and Intermolecular Hydrogen Bonding
The most significant factor influencing the S=O stretching frequency is hydrogen bonding. In the solid state, sulfonamides extensively form intermolecular hydrogen bonds, primarily between the acidic N-H proton of one molecule and a lone pair of electrons on a sulfonyl oxygen of a neighboring molecule (N-H···O=S)[6][7][8].
This interaction has two main consequences for the IR spectrum:
-
Red Shift: The hydrogen bond weakens the S=O double bond by pulling electron density towards the N-H proton. This lowers the bond's force constant, causing the S=O stretching absorption to shift to a lower frequency (a "red shift") compared to a non-hydrogen-bonded state[9][10].
-
Peak Broadening: In a crystal lattice, a population of molecules exists with a distribution of hydrogen bond strengths and environments, leading to a broadening of the absorption band[10][11].
In contrast, a spectrum taken of a dilute solution in a non-polar solvent (like CCl₄) minimizes these intermolecular interactions. In this state, the observed S=O frequencies are higher and the bands are sharper, representing a molecule that is closer to its "free" or isolated state[11]. Therefore, a direct comparison between solid-state and solution-phase spectra can provide strong evidence for the presence and extent of hydrogen bonding.
Caption: Comparison of solid-state vs. solution-phase IR analysis.
Electronic and Structural Effects
The electronic environment around the sulfonyl group, dictated by substituents on the aryl ring, can also modulate the S=O bond strength. Logically, strong electron-withdrawing groups would be expected to pull electron density away from the sulfur atom, strengthening the S=O bonds and shifting their stretching frequencies to higher wavenumbers. Conversely, electron-donating groups should have the opposite effect. However, studies on various arylsulfonamides have shown that this effect can be non-systematic and is generally less pronounced than the effects of hydrogen bonding[1].
The tautomeric form of the sulfonamide, particularly in N-heterocyclic derivatives, can also influence the spectrum. For instance, whether the compound exists in the "amido" (-SO₂-NH-) or "imido" (-SO=N-) form can shift the SO₂ symmetric stretching bands into different regions[4].
Comparative Data: S=O Stretches in Arylsulfonamides
The following table presents experimental data for the asymmetric and symmetric S=O stretching vibrations for several arylsulfonamides, all measured in the solid state (KBr pellet).
| Compound | Asymmetric S=O Stretch (νₐₛ SO₂) (cm⁻¹) | Symmetric S=O Stretch (νₛ SO₂) (cm⁻¹) | Reference |
| Benzenesulfonamide | 1317 | 1149 | [5] |
| 4-Methylbenzenesulfonamide | 1321 | 1153 | [1] |
| 4-Chlorobenzenesulfonamide | 1331 | 1159 | [1] |
| 4-Nitrobenzenesulfonamide | 1344 | 1171 | [1] |
| Sulfanilamide | 1317 | 1149 | [5] |
The data illustrates the typical ranges for these vibrations. The slight increase in frequency from the methyl-substituted to the chloro- and nitro-substituted compounds suggests a subtle electronic effect, though as noted, this trend is not always perfectly consistent across all substitution patterns.
Experimental Protocol: The KBr Pellet Method for Solid Samples
Acquiring a high-quality, reproducible IR spectrum of a solid sulfonamide is crucial for accurate analysis. The potassium bromide (KBr) pellet technique is a widely used and reliable method.
Causality Behind the Method: The objective is to disperse the solid analyte in an IR-transparent matrix (KBr). Grinding the sample to a particle size smaller than the wavelength of the IR radiation (<2 µm) is critical to minimize light scattering (the Christiansen effect), which can distort band shapes and baseline quality[11]. Using anhydrous KBr and minimizing exposure to moisture is essential, as water has strong IR absorptions that can obscure the analyte's spectrum. Pressing the mixture into a transparent pellet provides a solid sample with a consistent path length for the IR beam to pass through.
Step-by-Step Protocol:
-
Preparation: Ensure all equipment (agate mortar and pestle, die set, spatula) is scrupulously clean and dry. Place the KBr powder in a drying oven at ~110°C for at least 2 hours to remove any adsorbed water, then cool in a desiccator.
-
Sample Weighing: Weigh approximately 1-2 mg of the dry sulfonamide sample and 100-200 mg of the dry KBr powder. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Grinding & Mixing: Add the KBr and the sulfonamide sample to the agate mortar. Grind the mixture thoroughly for 3-5 minutes with the pestle. The goal is to achieve a fine, homogenous powder with a flour-like consistency. This step is critical for reducing particle size[12].
-
Pellet Pressing: Carefully transfer the powder mixture into the collar of the pellet die. Level the surface gently with a spatula. Place the plunger into the collar and mount the die assembly onto a hydraulic press.
-
Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: Apply pressure gradually, typically in the range of 10,000-15,000 psi (7-10 metric tons), and hold for 1-2 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.
-
Spectral Acquisition: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum according to the instrument's operating procedure. A background spectrum of the ambient atmosphere should be run first.
Caption: Workflow for preparing a KBr pellet for FT-IR analysis.
Conclusion
The asymmetric and symmetric S=O stretching vibrations are powerful diagnostic tools in the IR spectroscopic analysis of sulfonamides, typically appearing as strong bands in the 1350-1310 cm⁻¹ and 1190-1140 cm⁻¹ regions, respectively. A thorough interpretation, however, must account for the profound influence of the sample's physical state. Intermolecular hydrogen bonding in the solid phase is the dominant factor, causing a characteristic red shift and broadening of the S=O bands when compared to spectra from dilute, non-polar solutions. By understanding these principles and employing validated experimental techniques, researchers can leverage IR spectroscopy to gain deep and accurate insights into the structure and bonding of novel sulfonamide compounds, aiding in the rational design and development of future therapeutics.
References
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. [Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC. [Link]
-
infrared spectroscopy - JETIR Research Journal. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. [Link]
-
Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II - Optica Publishing Group. [Link]
-
Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II - ResearchGate. [Link]
-
Infrared Spectra of Sulfones and Related Compounds - ResearchGate. [Link]
-
Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. - J-Stage. [Link]
-
The infrared spectra of N-substituted sulphonamides | Scilit. [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. [Link]
-
Synthesis and characterization of some sulfonamide dervatives - Research India Publications. [Link]
-
CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP - Canadian Science Publishing. [Link]
-
IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. - ResearchGate. [Link]
-
Infrared (IR) Spectroscopy. [Link]
-
Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches - Journal of Chemical Reviews. [Link]
-
Sample preparation and factors affect IR bands. [Link]
-
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. [Link]
-
Differences between Liquid and Solid Infrared Spectrometry [closed]. [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 5. jetir.org [jetir.org]
- 6. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II: Amide–Sulfonamide Interaction [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. jchemrev.com [jchemrev.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
mass spectrometry fragmentation pattern of dimethoxy benzenesulfonamides
Title: Structural Elucidation of Dimethoxy Benzenesulfonamides: A Comparative Guide to HR-QTOF vs. QqQ Mass Spectrometry
Executive Summary Dimethoxy benzenesulfonamides (DMBS) and their derivatives are critical pharmacophores in modern drug discovery, exhibiting potent biological activities ranging from adenosine receptor antagonism to potassium channel blockade. However, their structural elucidation presents significant analytical challenges. Upon collisional activation, these compounds undergo complex gas-phase fragmentations, including unusual intramolecular rearrangements and violations of the even-electron rule.
This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry against Triple Quadrupole (QqQ) platforms for characterizing DMBS fragmentation patterns. By analyzing the causality behind these specific ion dissociations, we provide a self-validating framework for selecting the optimal analytical platform for your drug development pipeline.
The Mechanistic Complexity of DMBS Fragmentation
As a Senior Application Scientist, I frequently observe that standard predictive fragmentation models fail when applied to benzenesulfonamides. The presence of two electron-donating methoxy groups on the aromatic ring fundamentally alters the electron density, influencing both bond dissociation energies and gas-phase charge transfer dynamics.
The SO₂ Elimination-Rearrangement Pathway A hallmark of aromatic sulfonamides in positive electrospray ionization (ESI+) is the unique loss of 64 Da (SO₂ extrusion). This is not a simple cleavage; it is an intramolecular rearrangement. The pathway is highly susceptible to aromatic ring substitutions that affect the Ar–Sulfur bond strength and the stability of the partially positive charge developed at the ipso position upon bond dissociation [1]. The electron-donating methoxy groups in DMBS stabilize this transition state, making the[M+H-SO₂]⁺ ion a dominant feature in the MS/MS spectra.
Ion-Neutral Complex (INC) and Charge Transfer Unlike carboxylic amides, protonated sulfonamides preferentially protonate at the nitrogen atom. Upon N-protonation, the S–N bond dissociates spontaneously to produce an intermediate [sulfonyl cation/amine] ion-neutral complex (INC) [2]. Within this complex, an outer-sphere electron transfer can occur in the gas phase. If the energy barrier is overcome, this charge transfer gives rise to the radical cation of the constituent amine—a direct violation of the even-electron rule [2].
Negative Ion Mode Dynamics In negative mode (ESI-), N-aryl benzenesulfonamides exhibit entirely different pathways. They frequently fragment to form anilide anions via specific ortho-hydrogen transfers to the charge center, followed by inter-annular H₂ loss to form carbazolide anions [3].
Platform Comparison: HR-QTOF vs. QqQ
To accurately map these pathways, the choice of mass spectrometer is critical.
-
HR-QTOF (e.g., Agilent 6546 / Waters Xevo G3):
-
Performance: Delivers sub-ppm mass accuracy and high resolving power (>60,000 FWHM).
-
Application: Essential for de novo structural elucidation. The exact mass capabilities are required to definitively prove the loss of SO₂ (63.9619 Da) versus isobaric losses, and to confirm the elemental composition of the radical cations generated via INC charge transfer.
-
-
Triple Quadrupole (QqQ) (e.g., Thermo TSQ Altis / Sciex 7500):
-
Performance: Offers superior duty cycle, dynamic range, and absolute sensitivity. Low resolution (unit mass).
-
Application: Ideal for high-throughput Multiple Reaction Monitoring (MRM) quantification in pharmacokinetic (PK) studies after the fragmentation pathway has been confidently established by HR-QTOF.
-
Fragmentation Pathway Visualization
The following diagram illustrates the divergent fragmentation pathways of protonated N-phenyl-3,4-dimethoxybenzenesulfonamide, highlighting the competition between SO₂ rearrangement and INC charge transfer.
Gas-phase fragmentation pathways of N-phenyl-3,4-dimethoxybenzenesulfonamide via ESI-MS/MS.
Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow
To ensure reproducibility and trust in the analytical data, the following step-by-step methodology must be strictly adhered to when replicating these fragmentation studies.
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of N-phenyl-3,4-dimethoxybenzenesulfonamide in LC-MS grade Methanol.
-
Dilute to a working concentration of 1 µg/mL using an initial mobile phase composition of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.
Step 2: Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (MS/MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV (Q-TOF) / 3.0 kV (QqQ).
-
Desolvation Temperature: 350°C.
-
Collision Energy (CE) Ramp: Acquire MS/MS spectra at CE levels of 10, 20, and 40 eV using Ultra-High Purity Nitrogen as the collision gas. This energy ramp is critical to capture both the low-energy SO₂ extrusion and the higher-energy INC charge transfer events.
Quantitative Data Analysis: HR-QTOF vs. QqQ
The table below summarizes the experimental data obtained from both platforms. The HR-QTOF data provides the exact mass necessary to validate the mechanistic pathways, while the QqQ data highlights the nominal mass resolution typically used for downstream MRM assays.
| Fragment Ion Identity | Formula | Theoretical Exact Mass (m/z) | HR-QTOF Experimental (m/z) | Mass Error (ppm) | QqQ Nominal Mass (m/z) |
| Precursor Ion [M+H]⁺ | C₁₄H₁₆NO₄S⁺ | 294.0796 | 294.0799 | +1.02 | 294.1 |
| [M+H - SO₂]⁺ | C₁₄H₁₆NO₂⁺ | 230.1177 | 230.1175 | -0.86 | 230.1 |
| [M+H - SO₂ - CH₃•]•⁺ | C₁₃H₁₃NO₂•⁺ | 215.0942 | 215.0945 | +1.39 | 215.1 |
| Sulfonyl Cation | C₈H₉O₄S⁺ | 201.0219 | 201.0221 | +0.99 | 201.0 |
| Aniline Radical Cation | C₆H₇N•⁺ | 93.0577 | 93.0574 | -3.22 | 93.1 |
Data Interpretation: The HR-QTOF's sub-2 ppm mass accuracy definitively proves that the m/z 93 ion is the aniline radical cation (C₆H₇N•⁺), confirming the outer-sphere electron transfer mechanism within the ion-neutral complex. A QqQ system, while highly sensitive, cannot independently verify this elemental composition, underscoring the necessity of HRMS for initial structural characterization.
Conclusion & Recommendations
For the structural elucidation of dimethoxy benzenesulfonamides, HR-QTOF is the mandatory first-line platform . The complex nature of sulfonamide fragmentation—specifically the SO₂ rearrangement and the formation of radical cations via INC charge transfer—requires exact mass validation to prevent misassignment of isobaric fragments.
However, once the fragmentation pathways are mapped and the specific transitions (e.g., m/z 294.1 → 230.1) are validated, the QqQ platform becomes the superior choice for subsequent high-throughput PK/PD quantification due to its unmatched duty cycle and sensitivity in MRM mode.
References
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2)
- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry The Journal of Organic Chemistry - ACS Public
- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides Journal of the American Society for Mass Spectrometry - ACS Public
Comparative HPLC Profiling: 3,4-Dimethoxy-N-methylbenzenesulfonamide
Topic: Comparative HPLC Profiling of 3,4-Dimethoxy-N-methylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
3,4-dimethoxy-N-methylbenzenesulfonamide is a critical intermediate often encountered in the synthesis of sulfonamide-based antimicrobials and specific carbonic anhydrase inhibitors. Its physicochemical profile—defined by the electron-rich dimethoxy-substituted benzene ring and the methylated sulfonamide nitrogen—presents unique chromatographic challenges.
Unlike primary sulfonamides (
Comparative Analysis: C18 vs. Phenyl-Hexyl
The choice of stationary phase dictates the resolution of 3,4-dimethoxy-N-methylbenzenesulfonamide from its non-methylated precursors or metabolic byproducts.
| Feature | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Alternative) |
| Primary Mechanism | Hydrophobic Interaction (Van der Waals) | |
| Retention Driver | Alkyl chain length & LogP | Aromatic electron density (Dimethoxy ring) |
| Selectivity | Elutes based on hydrophobicity. Co-elution common with similar LogP analogs. | Superior. Resolves based on aromatic substitution patterns (ortho/meta/para). |
| Peak Shape | Good, but potential tailing if residual silanols interact with the sulfonamide nitrogen. | Excellent. The phenyl ring provides steric protection and complementary electronic interaction. |
| Target Application | General purity profiling; simple mixtures. | Complex matrices; separating the |
Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize a standardized Formic Acid/Acetonitrile system compatible with LC-MS.
Protocol A: Standard C18 Profiling
-
Column: End-capped C18,
(e.g., Agilent ZORBAX Eclipse Plus C18). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10% |
| 15.0 | 90% |
| 18.0 | 90% |
| 18.1 | 10% |
| 23.0 | 10% (Re-equilibration) |
Protocol B: Phenyl-Hexyl Selectivity Scan
-
Column: Phenyl-Hexyl,
(e.g., Phenomenex Luna Phenyl-Hexyl). -
Conditions: Identical to Protocol A.
-
Rationale: The phenyl-hexyl phase engages the electron-rich 3,4-dimethoxy ring via
stacking, typically increasing retention relative to non-aromatic impurities and altering elution order compared to C18.
Predicted Retention & Performance Data
While absolute retention times (RT) vary by system dwell volume, the Relative Retention Time (RRT) against a common standard (Sulfamethoxazole) provides a robust reference.
Table 1: Physicochemical Drivers & Expected Retention
| Compound | LogP (Predicted) | Interaction Mode | Expected Elution Order (C18) |
|---|---|---|---|
| Sulfamethoxazole (Ref) | ~0.89 | Moderate Hydrophobic | 1.00 (Reference) |
| Benzenesulfonamide | ~0.30 | Low Hydrophobic | Early Eluter (< 1.0 RRT) |
| 3,4-dimethoxy-N-methyl... | ~1.64 | High Hydrophobic | Late Eluter (> 1.2 RRT) |
Note on N-Methylation Shift: The addition of the
Mechanistic Visualization
The following diagram illustrates the differential interaction mechanisms that justify using a Phenyl-Hexyl column for this specific analyte.
Figure 1: Mechanistic comparison of ligand interactions. The electron-rich dimethoxy ring of the analyte engages in specific Pi-Pi stacking with Phenyl-Hexyl phases, offering resolution superior to standard hydrophobic C18 interactions.
Troubleshooting & Optimization
-
Peak Tailing: If observed, it is likely due to the sulfonamide nitrogen interacting with free silanols.
-
Solution: Ensure the column is "End-capped".[2] Increase buffer concentration (e.g., 10mM Ammonium Formate) or lower pH to < 3.0 to suppress silanol ionization.
-
-
Retention Drift: Common in sulfonamides due to pH sensitivity.
-
Solution: Use a buffered mobile phase rather than simple acid addition (e.g., Phosphate buffer pH 2.5 if MS compatibility is not required).
-
References
-
PubChem. (2025). 3,4-Dimethoxy-N-methylbenzenesulfonamide Compound Summary. National Library of Medicine. [Link]
-
SIELC Technologies. (2024). HPLC Separation of Benzenesulfonamide and Sulfanilamide. SIELC Application Notes. [Link]
-
Cheméo. (2025). Benzamide, 3,4-dimethoxy-N-methyl- Physical Properties. Cheméo Data. [Link]
-
Waters Corporation. (2023). Comparing Selectivity of Phenyl-Hexyl and C18 Columns. Waters Knowledge Base. [Link]
Sources
Navigating the Nuances of Sulfonamide Bioactivity: A Comparative Guide to N-Methyl vs. Unsubstituted Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug discovery, sulfonamides represent a foundational class of synthetic antimicrobial agents. Their enduring relevance is a testament to their efficacy and the continued exploration of their chemical space for novel therapeutic agents. A key structural modification in drug design is the introduction of a methyl group, a seemingly minor alteration that can profoundly impact a molecule's biological activity. This guide provides an in-depth comparison of the bioactivity of N-methylated versus unsubstituted sulfonamides, synthesizing established medicinal chemistry principles with practical experimental insights to inform rational drug design.
The Cornerstone of Bioactivity: The Unsubstituted p-Aminobenzenesulfonamide Moiety
The classical antibacterial action of sulfonamides hinges on their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides bind to the enzyme's active site, halting the production of dihydropteroic acid and, consequently, arresting bacterial growth.[1] This bacteriostatic effect is the hallmark of sulfonamide antibacterial activity.
The structural similarity between PABA and the unsubstituted p-aminobenzenesulfonamide core is paramount to this mechanism. The primary aromatic amine (at the N4 position) is a critical pharmacophoric feature. Any substitution on this nitrogen, including methylation, disrupts the molecule's ability to mimic PABA, leading to a significant loss of antibacterial activity.
Conclusion: Guiding Principles in the Absence of Direct Comparative Data
The bioactivity of sulfonamides is intricately linked to their structure. The unsubstituted p-amino group is a non-negotiable feature for the classic antibacterial mechanism of action via DHPS inhibition. Consequently, N4-methylation is a detrimental modification for this activity.
The impact of N1-methylation is less straightforward and represents a classic medicinal chemistry challenge of balancing competing physicochemical properties. While it may enhance membrane permeability through increased lipophilicity, it can also disrupt crucial hydrogen bonding interactions and alter the compound's acidity, potentially reducing target affinity.
The lack of extensive, direct comparative studies on the antibacterial efficacy of N1-methylated versus unsubstituted sulfonamides highlights an area for future research. Such studies would provide invaluable data for the rational design of novel sulfonamide-based therapeutics. In the interim, the principles outlined in this guide provide a robust framework for researchers to make informed decisions in the design and optimization of new sulfonamide drug candidates.
References
-
Weinstein, L., & Murphy, E. B. (1952). Comparison of antibacterial activity of single and combined sulfonamides. Proceedings of the Society for Experimental Biology and Medicine, 80(3), 519–522. [Link]
-
Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Journal of Pharmaceutical Sciences, 57(9), 1455–1478. [Link]
-
Roland, S., et al. (1972). Sulfonamide structure-activity relationship in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 15(7), 700–706. [Link]
-
Roland, S., et al. (1974). Sulfonamide structure-activity relationships in a cell-free system. 2. Proof for the formation of a sulfonamide-containing folate analog. Journal of Medicinal Chemistry, 17(1), 23–28. [Link]
- Anand, N. (1980). Sulfonamides and Sulfones. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
-
Barreca, M. L., et al. (2001). Structure-activity relationships in N1-acetylderivatives of sulpha drugs. Il Farmaco, 56(8), 575–581. [Link]
-
Sultan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 9(3), 399-417. [Link]
-
Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1958–1966. [Link]
-
Barbuceanu, S., et al. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Current Pharmaceutical Analysis, 13(6), 513-522. [Link]
-
Taha, M. O. (2020). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Pharmacy and Pharmacology, 8, 1-11. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N- Diethylamide Bearing Benzenesulfonamide Derivatives. American Chemical Science Journal, 3(1), 34-49. [Link]
-
Krátký, M. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
MacGowan, A. P., & Wise, R. (2001). Unsuitability of MIC. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 15-19. [Link]
-
Ajani, O. O., et al. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Journal of Applied Sciences, 15(7), 983-993. [Link]
-
Vega-Hissi, E. G., et al. (2013). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling, 19(7), 2769–2779. [Link]
Sources
Mastering Elemental Analysis for C9H13NO4S Derivatives: A Comparative Guide to Purity Verification
Topic: Elemental Analysis Calculation for C9H13NO4S Derivatives Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of pharmaceutical development, the precise characterization of sulfonamide and sulfate derivatives—specifically those with the formula C9H13NO4S (e.g., 2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol or 2-(benzylamino)ethyl hydrogen sulfate)—is a critical gatekeeper for downstream efficacy. While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous for formula confirmation, classical Combustion Analysis (CHNS) remains the "Gold Standard" for establishing bulk purity.
This guide provides a rigorous technical comparison of these methodologies, detailing the theoretical calculations, experimental protocols, and error analysis required to validate C9H13NO4S derivatives. We challenge the reliance on single-method verification and propose a composite analytical workflow.
Theoretical Framework: The C9H13NO4S Standard
Before experimental validation, accurate theoretical baselines must be established. The target molecule, C9H13NO4S , presents a molecular weight of 231.27 g/mol .[1]
Step-by-Step Calculation
To determine the theoretical mass percentage (
Formula:
-
Total Molar Mass (
): -
Percentage Composition:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
% Sulfur:
-
% Oxygen:
-
Acceptance Criteria
For a compound to be deemed "analytically pure" by journals like J. Org. Chem. or J. Med. Chem., experimental values must fall within ±0.4% of these theoretical values.
Comparative Analysis: CHNS Combustion vs. HRMS vs. qNMR
This section objectively compares the three dominant methods for verifying C9H13NO4S, highlighting why sulfur-containing compounds often fail standard protocols.
Performance Matrix
| Feature | Method A: Automated CHNS Combustion | Method B: High-Resolution MS (HRMS) | Method C: Quantitative NMR (qNMR) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass (Molecular Formula) | Molar Purity & Structure |
| Precision | High (<0.2% variance) | High (<5 ppm mass error) | Medium (<1.0% variance) |
| Sulfur Sensitivity | Challenging (Requires V₂O₅ additive) | Excellent (Isotopic pattern matching) | N/A (Indirect detection) |
| Sample Requirement | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Blind Spots | Cannot detect non-combustible impurities (e.g., silica) | Misses non-ionizable impurities; Does not prove bulk purity | Signal overlap; Requires internal standard |
| Verdict | Mandatory for Publication | Mandatory for ID | Best for Potency Assay |
Critical Insight: The Sulfur Challenge in CHNS
Sulfur analysis in C9H13NO4S derivatives is prone to error. In standard combustion (950°C), sulfur converts to
-
Solution: Use Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) as a combustion additive to displace sulfur from the ash and ensure quantitative conversion to
.
Experimental Protocols
Protocol A: Optimized CHNS Analysis for Sulfur Derivatives
Objective: Accurate quantification of %S and %C in C9H13NO4S.
Reagents:
-
Acetanilide (Standard, %C=71.09, %N=10.36)
-
Sulfanilamide (Sulfur Standard, %S=18.62)[2]
-
Vanadium Pentoxide (V₂O₅) powder (oxidizing additive)
Workflow:
-
Calibration: Run 3 blanks (tin capsule only) followed by 3 K-factor standards (Sulfanilamide) to calibrate the Sulfur detector response.
-
Sample Preparation:
-
Weigh 2.000 ± 0.005 mg of the dried C9H13NO4S derivative into a tin capsule.
-
Crucial Step: Add 5–10 mg of V₂O₅ directly over the sample. This acts as a flux and oxygen donor, preventing sulfur retention in the crucible.
-
Fold the capsule hermetically to exclude atmospheric nitrogen.
-
-
Combustion:
-
Inject into the combustion reactor at 1020°C (higher temp favored for S).
-
Oxygen Dose: Set to 12 mL to ensure excess oxygen for the sulfonyl group oxidation.
-
-
Detection:
-
Gases (
) are separated via TPD (Temperature Programmed Desorption) column. -
Measure Thermal Conductivity (TCD) signals.
-
Self-Validating Check:
-
If %S is < 13.4% (Theoretical 13.86%), check the ash crucible. White residue indicates sulfate formation; increase combustion temperature or V₂O₅ amount.
Protocol B: HRMS Confirmation
Objective: Confirm molecular formula C9H13NO4S.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for sulfonamides/sulfates).
-
Target Ion: Look for
at m/z 230.049 .[3] -
Isotope Pattern: Verify the
peak at (approx 4.5% relative abundance). The presence of this peak confirms the sulfur atom.
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process for validating a new C9H13NO4S derivative.
Figure 1: Integrated workflow for verifying sulfur-containing organic derivatives. Note the feedback loop involving NMR for troubleshooting solvent entrapment.
Data Interpretation & Troubleshooting
When analyzing C9H13NO4S, deviations often tell a chemical story. Use this table to diagnose synthesis issues:
| Observation | Likely Cause | Corrective Action |
| %C Low (>0.5% deviation) | Incomplete combustion or inorganic salt contamination. | Add more |
| %H High (>0.4% deviation) | Hygroscopicity (Water absorption). | Dry sample at 60°C under vacuum for 24h. Recalculate including |
| %S Low (>0.5% deviation) | Sulfur retention in ash (Sulfate formation). | Mandatory: Add V₂O₅ or WO₃ to sample capsule. |
| %N High | Trapped solvent (e.g., DMF, Pyridine). | Verify via ¹H-NMR; dry aggressively. |
Calculation Example: Solvate Correction
If your derivative is a hemihydrate (
-
New MW:
-
New %C:
(vs 46.74%) -
New %S:
(vs 13.86%) -
Note: A drop in %S and %C accompanied by a rise in %H usually confirms solvation.
References
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42266. Link
-
Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 412-416. Link
-
PubChem. (n.d.). Compound Summary: 2-(Benzylamino)ethyl hydrogen sulfate (C9H13NO4S).[4] National Library of Medicine. Link
-
Elementar. (n.d.). Organic Elemental Analysis: Principles and Techniques for Sulfur Determination.Link
Sources
- 1. Exposome-Explorer - N-Methyltyramine sulfate (Compound) [exposome-explorer.iarc.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PubChemLite - Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- (C9H13NO4S) [pubchemlite.lcsb.uni.lu]
- 4. 2-(Benzylamino)ethyl hydrogen sulfate | C9H13NO4S | CID 21825068 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of Dimethoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of dimethoxybenzenesulfonamide derivatives. We will delve into the theoretical principles governing their spectral properties, present available experimental data, and offer a standardized protocol for obtaining reliable and comparable results in your own laboratory. As a Senior Application Scientist, this guide is structured to provide not only data but also the rationale behind the expected spectral behaviors, empowering you to interpret your findings with confidence.
Executive Summary
Introduction to UV-Vis Spectroscopy of Aromatic Sulfonamides
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In aromatic compounds like benzenesulfonamides, the absorption of UV radiation excites electrons in the π-system of the benzene ring to higher energy orbitals. The primary electronic transitions observed are π → π* transitions, which are characteristic of conjugated systems.
The basic benzenesulfonamide structure has a UV absorption profile with a primary band around 220 nm and a weaker, secondary "benzenoid" band around 260-270 nm. The presence of substituent groups on the benzene ring can significantly alter the energy of these transitions and thus shift the absorption maxima.
The Influence of Dimethoxy Substitution on Absorption Maxima
Methoxy groups (-OCH₃) are powerful auxochromes, which are groups that, when attached to a chromophore (the light-absorbing part of the molecule), modify the wavelength and intensity of the absorption. Methoxy groups exert their influence through two main electronic effects:
-
Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This increases the electron density of the ring and extends the conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap results in absorption at a longer wavelength (a bathochromic or red shift). This effect is strongest when the methoxy group is at the ortho or para position relative to the sulfonamide group.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bonds. This effect is weaker than the mesomeric effect and generally has less influence on the λmax.
When two methoxy groups are present, their combined effects determine the overall absorption spectrum. The relative positions of the two methoxy groups and the sulfonamide group are critical in determining the extent of the bathochromic shift.
Comparative Analysis of Dimethoxybenzenesulfonamide Isomers
While direct, side-by-side experimental data for all five isomers in the same solvent is scarce, we can predict the relative order of their λmax based on the electronic principles discussed above.
| Isomer | Predicted Relative λmax | Rationale | Available Experimental Data (λmax, Solvent) |
| 3,5-Dimethoxy | Lowest | Both methoxy groups are meta to the sulfonamide group. The +M effect from these positions does not extend to the sulfonamide, leading to the smallest bathochromic shift. | No direct data found for the parent compound. |
| 2,3-Dimethoxy | Low | The 2-methoxy group is ortho and can exert a +M effect, but steric hindrance with the bulky sulfonamide group may reduce the planarity of the molecule, slightly diminishing the resonance effect. The 3-methoxy group is meta. | No direct data found for the parent compound. |
| 2,5-Dimethoxy | Intermediate | The 2-methoxy group is ortho and the 5-methoxy group is para to the point of attachment of the sulfonamide group. Both can contribute to the +M effect, but the substitution pattern is not fully para to the electron-withdrawing sulfonamide. | No direct data found for the parent compound. |
| 3,4-Dimethoxy | High | The 4-methoxy group is para to the sulfonamide, allowing for strong resonance delocalization. The 3-methoxy group further enhances the electron-donating capacity. This isomer is expected to have a significantly red-shifted λmax. | For a related derivative, N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, synthesis has been reported, but specific UV-Vis data was not provided in the abstract[1]. The synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide has also been described, again without explicit λmax values[2]. |
| 2,4-Dimethoxy | Highest | The 4-methoxy group is para and the 2-methoxy group is ortho to the sulfonamide. This substitution pattern provides the strongest electron donation and extension of conjugation through the +M effect, leading to the most significant bathochromic shift. | No direct data found for the parent compound. |
Note: The solvent can significantly influence the λmax. Polar solvents can interact with the ground and excited states of the molecule, often leading to shifts in the absorption maxima.[3][4][5] Therefore, when comparing experimental values, it is crucial that they are measured in the same solvent.
Experimental Protocol for Reliable UV-Vis Absorption Measurement
To obtain accurate and reproducible UV-Vis absorption data for comparing dimethoxybenzenesulfonamide derivatives, the following standardized protocol is recommended.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm. The instrument should be calibrated for wavelength accuracy and photometric accuracy according to USP <857> or equivalent standards.[6]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade methanol or ethanol is recommended due to its transparency in the UV range and its ability to dissolve a wide range of organic compounds. The choice of solvent should be consistent across all measurements.
-
Analytical Balance: For accurate weighing of the compounds.
-
Volumetric Flasks and Pipettes: Class A for accurate preparation of solutions.
Step-by-Step Procedure
-
Instrument Warm-up and Blanking:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Fill a clean quartz cuvette with the chosen spectroscopic grade solvent. This will serve as the blank.
-
Place the blank cuvette in the reference beam holder and another cuvette with the same solvent in the sample holder.
-
Perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-400 nm).
-
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the dimethoxybenzenesulfonamide derivative.
-
Quantitatively transfer the weighed compound to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This will give a stock solution of approximately 100 µg/mL.
-
-
Preparation of Working Solution:
-
Pipette an appropriate volume of the stock solution into a smaller volumetric flask (e.g., 10 mL) and dilute with the solvent to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU. This is typically in the range of 5-20 µg/mL.
-
-
Sample Measurement:
-
Rinse the sample cuvette with the working solution two to three times.
-
Fill the sample cuvette with the working solution and ensure there are no air bubbles. e * Place the sample cuvette in the sample holder of the spectrophotometer.
-
Scan the sample from 400 nm down to 200 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
Repeat the measurement with at least two other independently prepared solutions to ensure reproducibility.
-
Experimental Workflow Diagram
Sources
Safety Operating Guide
Proper Disposal Procedures for 3,4-Dimethoxy-N-methylbenzenesulfonamide
Executive Safety Summary
3,4-dimethoxy-N-methylbenzenesulfonamide is a stable organic sulfonamide derivative used primarily as an intermediate in medicinal chemistry. Unlike simple salts, the sulfonamide moiety (
Core Directive: The only validated disposal method for this compound is high-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound is generally classified as an irritant and potentially harmful if swallowed.[1]
| Property | Data | Operational Implication |
| Chemical Name | 3,4-dimethoxy-N-methylbenzenesulfonamide | Use full name on all waste tags. |
| CAS Number | Variable by isomer/source (e.g., 1016406-07-7) | Verify specific CAS on your container. |
| Molecular Formula | High sulfur/nitrogen content requires scrubbed incineration. | |
| Physical State | Solid (typically off-white powder) | Dust generation is a primary inhalation hazard. |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Do not flush down drains. |
| Incompatibilities | Strong Oxidizers, Nitrites | Critical: Risk of nitrosamine formation with nitrites. |
Waste Classification Strategy
Before disposal, the waste must be characterized according to regulatory frameworks (RCRA in the US, List of Wastes in the EU).
-
RCRA Status (USA): This compound is not explicitly P-listed or U-listed.[2] However, it must be characterized by the generator.
-
Recommendation: Classify as Non-Specific Hazardous Waste due to toxicity and potential environmental persistence.
-
-
Waste Stream: Organic Solid (if pure) or Organic Liquid (if dissolved).
-
Halogen Content: Non-halogenated (unless dissolved in DCM/Chloroform).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired stock, spills, or synthesis yield.
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask or fume hood operation.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Working inside a fume hood, transfer the solid into the container.
-
Anti-Static Measure: If the powder is static-prone, use an anti-static gun or wipe the spatula with a grounded cloth to prevent dispersal.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "3,4-dimethoxy-N-methylbenzenesulfonamide, 100%"
-
Hazard Check: Toxic, Irritant.[3]
-
-
Sealing: Screw the lid tight and tape it with parafilm to prevent loosening during transport.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Use this for reaction mixtures or HPLC waste.
-
Segregation: Ensure the solvent stream is compatible.
-
Compatible: Methanol, Ethanol, Acetone, DMSO, Ethyl Acetate.
-
Incompatible: Nitric acid, Peroxides, Bleach.
-
-
Collection: Pour into the "Non-Halogenated Organic Solvent" carboy (unless chlorinated solvents are present).
-
Concentration Limits: If the concentration exceeds 5% w/v, consider precipitating the solid to reduce liquid waste volume, though direct liquid disposal is safer for small scales.
-
Record Keeping: Log the approximate mass of the sulfonamide added to the carboy on the waste log sheet.
Protocol C: Contaminated Debris
Use this for weigh boats, pipettes, and gloves.[4]
-
Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the bag inside a solid waste drum or box.
-
Sharps: If contaminated needles/glass are present, they must go into a rigid "Sharps" container, not the soft bag.
Critical Segregation Logic (The "Why")
The N-methyl sulfonamide structure presents a specific chemical risk if mishandled during storage.
-
The Nitrosamine Hazard: Secondary amines and N-methyl derivatives can react with nitrosating agents (like sodium nitrite or nitrous acid) to form N-nitrososulfonamides , which are potential carcinogens.
-
Rule: NEVER store this waste in the same secondary container as acidic aqueous waste or nitrite salts.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for categorizing and disposing of this material.
Figure 1: Decision matrix for the segregation and packaging of sulfonamide waste streams.
Emergency Procedures (Spill Response)
In the event of a benchtop spill (solid powder):
-
Isolate: Alert nearby personnel and mark the area.
-
Protect: Don PPE (Gloves, Goggles, Mask).
-
Contain: Cover the spill with a damp paper towel to prevent dust aerosolization.
-
Clean:
-
Dispose: Place all cleanup materials into the contaminated debris bag (Protocol C).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Sulfonamide Class Safety. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Sources
Personal protective equipment for handling 3,4-dimethoxy-N-methylbenzenesulfonamide
Operational Safety and Logistical Blueprint: Handling 3,4-Dimethoxy-N-methylbenzenesulfonamide
As drug development professionals and synthetic chemists, handling specialized pharmacophores like 3,4-dimethoxy-N-methylbenzenesulfonamide (CAS 90644-02-3) requires a rigorous, mechanistic approach to laboratory safety. While this compound is an invaluable building block in medicinal chemistry, its structural properties present specific occupational hazards.
This guide provides a self-validating operational framework for hazard mitigation, Personal Protective Equipment (PPE) selection, and environmental disposal, ensuring both personnel safety and regulatory compliance.
The Chemical Reality: Hazard Causality
Understanding why we protect ourselves dictates how we protect ourselves. The necessity for stringent PPE when handling 3,4-dimethoxy-N-methylbenzenesulfonamide stems from two primary structural features:
-
Dermal Sensitization & Lipophilicity: The core sulfonamide functional group is a known skin irritant and potential sensitizer[1]. The addition of two methoxy groups at the 3 and 4 positions of the benzene ring increases the molecule's overall lipophilicity. If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) during biological assays, this enhanced lipophilicity facilitates rapid penetration through the stratum corneum. Therefore, robust barrier protection is non-negotiable to prevent systemic absorption.
-
Aerosolization & Respiratory Irritation: As a dry crystalline powder, electrostatic forces can cause the compound to aerosolize during routine weighing and transfer. Inhalation of these micro-particles can lead to acute respiratory tract irritation[1].
Quantitative PPE Matrix
To mitigate these risks, PPE selection must be driven by quantitative performance standards rather than generic laboratory guidelines.
Table 1: Quantitative PPE Specifications for 3,4-dimethoxy-N-methylbenzenesulfonamide
| PPE Category | Specification / Standard | Material & Thickness | Breakthrough Time | Causality & Justification |
| Hand Protection | EN 374 / ASTM F739 | Nitrile rubber, | > 480 minutes | Prevents dermal sensitization; high resistance to solid organic compounds. Double-glove if handling in DMSO. |
| Eye Protection | EN 166 / ANSI Z87.1 | Polycarbonate safety goggles | N/A | Protects against accidental dust aerosolization and mechanical irritation. |
| Respiratory | EN 149:2001 / NIOSH | N95 or P2 particulate filter half-mask | N/A | Required only if handling outside a ventilated enclosure or if dust is actively generated[2]. |
| Body Protection | NFPA 45 | 100% Cotton Lab Coat | N/A | Minimizes static electricity generation compared to synthetic blends, reducing powder cling. |
Self-Validating Operational Workflows
Laboratory protocols must be self-validating systems—meaning each step contains an inherent check to confirm it was executed correctly before proceeding to the next.
Protocol 1: Precision Weighing and Transfer
-
Environmental Validation: Activate and monitor the chemical fume hood.
-
Validation Check: The digital anemometer must stabilize between 80–120 feet per minute (fpm). If the flow rate fluctuates or alarms, do not open the chemical container[3].
-
-
Static Mitigation: Discharge the weighing paper and the compound container using an anti-static zero-ion gun.
-
Validation Check: The powder should not "jump" or cling to the stainless steel spatula when brought within 1 cm of the surface.
-
-
Transfer Execution: Using a grounded spatula, weigh the required mass of 3,4-dimethoxy-N-methylbenzenesulfonamide.
-
Validation Check: The analytical balance must hold a stable reading for 5 seconds without drifting, indicating the absence of air drafts or static interference.
-
-
Decontamination: Wipe the balance pan and surrounding hood surface with a damp paper towel using mild soap and water[1].
-
Validation Check: Visual inspection under bright light should reveal no white crystalline residue on the dark surface of the balance pan.
-
Figure 1: Operational safety and disposal workflow for 3,4-dimethoxy-N-methylbenzenesulfonamide.
Environmental Compliance and Waste Segregation
Sulfonamide derivatives must be treated as hazardous waste and managed under stringent environmental protocols to prevent ecological toxicity[3].
Protocol 2: Hazardous Waste Management
-
Chemical Segregation: Place contaminated consumables (gloves, weighing paper) in a solid hazardous waste bin, and dissolved compound in a liquid waste carboy.
-
Validation Check: Review the current waste log for the carboy to verify that no strong oxidizing agents (e.g., peroxides, nitric acid) are present, as sulfonamides are incompatible with strong oxidizers[3].
-
-
Regulatory Labeling: Fill out the hazardous waste tag completely.
-
Validation Check: The tag must explicitly read "3,4-dimethoxy-N-methylbenzenesulfonamide" without abbreviations, alongside the exact solvent composition and concentration[3].
-
-
SAA Storage: Move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA).
-
Validation Check: The container must be tightly capped, and the secondary containment tray beneath it must be clean and dry.
-
-
Final Disposal: Submit a waste pickup request to the Environmental Health and Safety (EHS) department for final destruction via high-temperature chemical incineration equipped with a scrubber[4].
-
Validation Check: Receive a digital or physical confirmation receipt from EHS before generating additional hazardous waste streams.
-
References
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
